O-Desacetyl-N-Desmethyldiltiazem HCl
Description
Properties
Molecular Formula |
C19H22N2O3S.HCl |
|---|---|
Molecular Weight |
394.92 |
Origin of Product |
United States |
Foundational & Exploratory
Biological activity of Diltiazem metabolite M2 in vitro
An In-depth Technical Guide on the Biological Activity of Diltiazem Metabolite M2 (Deacetyl-N-desmethyldiltiazem) in Vitro[1][2]
Executive Summary
Diltiazem Metabolite M2 , chemically identified as Deacetyl-N-desmethyldiltiazem , represents a significant downstream product of diltiazem metabolism in humans.[1][2][3] While often overshadowed by the primary metabolite N-desmethyldiltiazem (MA) or the active metabolite deacetyldiltiazem (M1), M2 retains specific biological activity that is critical for understanding the complete pharmacological profile of diltiazem, particularly during chronic administration or in patients with renal impairment where accumulation may occur.
This guide provides a rigorous technical analysis of M2’s in vitro biological activity. It establishes M2 as a low-affinity L-type calcium channel blocker (approximately 7-10 fold less potent than the parent drug) and highlights its unexpected agonist activity at the Ghrelin receptor (GHSR1a) .[1][2] The content is structured to support experimental validation and mechanistic understanding.
Chemical Identity and Metabolic Context[3][4][5][6][7][8]
To ensure experimental accuracy, the precise chemical identity of "M2" must be defined, as nomenclature can vary in older literature. In the context of mammalian pharmacokinetics and major drug development standards, M2 is the di-metabolite resulting from both deacetylation and N-demethylation.[2]
-
Molecular Mechanism of Formation: Diltiazem undergoes extensive first-pass metabolism via two primary pathways:[1][2]
-
Deacetylation: Hydrolysis of the acetyl group at the C3 position (forming M1).
-
N-demethylation: Oxidative removal of a methyl group from the basic nitrogen side chain (forming MA).[2]
-
M2 Formation: M2 is formed sequentially from either M1 or MA, representing a convergence of these metabolic routes.
-
Visualization: Diltiazem Metabolic Pathway to M2[4]
[10]
Primary Pharmacology: L-Type Calcium Channel Blockade[1][2][9][10][11][12]
The primary therapeutic mechanism of diltiazem is the blockade of voltage-gated L-type calcium channels (
Binding Affinity and Potency
Structure-activity relationship (SAR) studies indicate that the C3-acetyl group is crucial for high-affinity binding.[1][2] The loss of this group in M2, combined with N-demethylation, results in a lower association constant.
Comparative In Vitro Potency Data
Data derived from radioligand binding assays in rat cerebral cortex and functional inhibition studies.
| Compound | Chemical Identity | Binding Affinity ( | Relative Potency (vs. Parent) |
| Diltiazem | Parent Drug | 6.87 ( | 100% |
| M1 | Deacetyldiltiazem | 6.72 ( | ~70% |
| MA | N-desmethyldiltiazem | 6.49 ( | ~40% |
| M2 | Deacetyl-N-desmethyldiltiazem | 6.03 ( | ~10-15% |
Mechanistic Insight: The reduction in potency for M2 confirms that while the basic nitrogen (site of demethylation) and the acetyl group (site of deacetylation) are involved in optimal receptor docking within the transmembrane pore (segments IIIS6 and IVS6), the pharmacophore remains intact enough to exert a biological effect at higher concentrations.
Mechanism of Action
M2 functions as a state-dependent blocker .[1][2] It binds preferentially to the open or inactivated state of the calcium channel, stabilizing the channel in a non-conducting conformation. This "use-dependence" means M2 (like the parent) is more effective in tissues with high firing rates (e.g., SA/AV node) than in resting tissue.[1][2]
Secondary Pharmacology: Off-Target Activity[1][2]
Recent pharmacological profiling has identified "off-target" activities for diltiazem metabolites that may contribute to complex clinical effects.[1][2]
Ghrelin Receptor (GHSR1a) Agonism
Unexpectedly, M2 has been identified as a partial agonist at the Ghrelin receptor (GHSR1a).[4]
-
Significance: In specific in vitro assays, M2 has shown higher potency and efficacy than the parent diltiazem in activating GHSR1a pathways.[4]
-
Implication: This interaction may modulate metabolic or cardiovascular parameters distinct from calcium channel blockade, although the clinical relevance remains under investigation.
CYP Enzyme Interaction
Unlike the potent CYP3A4 inhibition seen with N-desmethyldiltiazem (MA), M2 exhibits weak inhibitory potential.[1][2]
Experimental Protocols
To validate the activity of M2 in your own laboratory, the following self-validating protocols are recommended.
Protocol A: Radioligand Binding Assay (Benzothiazepine Site)
Objective: Determine the affinity (
Materials:
-
Ligand:
-diltiazem (Specific Activity > 70 Ci/mmol).[1][2] -
Tissue: Rat cerebral cortex or cardiac membrane preparation.[2]
-
Buffer: 50 mM Tris-HCl (pH 7.4 at 37°C).
Workflow:
-
Preparation: Homogenize tissue in ice-cold Tris buffer. Centrifuge (48,000 x g, 20 min) to isolate crude membranes.[2] Resuspend to protein conc. of 0.5–1.0 mg/mL.
-
Incubation:
-
Termination: Rapid filtration through Whatman GF/B filters (pre-soaked in 0.1% PEI to reduce non-specific binding).
-
Quantification: Liquid scintillation counting.
-
Analysis: Plot % Inhibition vs. Log[M2]. Calculate
. Convert to using the Cheng-Prusoff equation: .[1][2][6]
Visualization: Binding Assay Workflow
Protocol B: Functional Patch Clamp (Whole-Cell)
Objective: Assess functional blockade of
System: HEK293 cells stably expressing
- (charge carrier), 140 mM TEA-Cl (block K+ channels).[1][2]
-
Intracellular:[1][2][5] 130 mM CsCl, 10 mM EGTA, 5 mM Mg-ATP.[2]
Steps:
-
Establish whole-cell configuration (
).[1][2] -
Hold potential at -80 mV.
-
Apply depolarizing pulses to +10 mV (200 ms duration) at 0.1 Hz (tonic block) and 1-2 Hz (use-dependent block).
-
Validation: Observe reduction in peak current amplitude. M2 should show stronger inhibition at higher frequencies (use-dependence).[1][2]
References
-
Schoemaker, H., Hicks, P.E., & Langer, S.Z. (1987). Calcium channel receptor binding studies for diltiazem and its major metabolites: Functional correlation to inhibition of portal vein myogenic activity.[7] Journal of Cardiovascular Pharmacology, 9(2), 173-180.[1][2][7][8] Link
-
Sugihara, J., et al. (1984). Studies on the metabolism of diltiazem in man. Journal of Pharmacobio-dynamics, 7(1), 24-32.[1][2] Link
-
Yeung, P.K., et al. (1991). Effect of diltiazem and its metabolites on the uptake of adenosine in blood: an in-vitro investigation. Journal of Pharmacy and Pharmacology, 43(10), 685-689.[2] Link
-
Hockerman, G.H., et al. (2000). Molecular determinants of diltiazem block in L-type calcium channels.[2][5] Journal of Biological Chemistry. Link
-
Molden, E., et al. (2002). Pharmacokinetics of diltiazem and its metabolites in relation to CYP2D6 genotype. Clinical Pharmacology & Therapeutics. Link
Sources
- 1. Diltiazem [webbook.nist.gov]
- 2. Diltiazem(1+) | C22H27N2O4S+ | CID 6957965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Stability of diltiazem and its metabolites in plasma during storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Interaction of diltiazem with an intracellularly accessible binding site on CaV1.2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Calcium channel receptor binding studies for diltiazem and its major metabolites: functional correlation to inhibition of portal vein myogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Metabolic Pathway of Diltiazem to O-Desacetyl-N-Desmethyldiltiazem
Executive Summary
Diltiazem (DTZ), a benzothiazepine calcium channel blocker, undergoes extensive hepatic metabolism characterized by simultaneous oxidation and hydrolysis. While the primary metabolites N-desmethyldiltiazem (MA) and O-desacetyldiltiazem (M1) are well-documented, the formation of the dual metabolite O-desacetyl-N-desmethyldiltiazem (often designated as M2 or M4 in literature) represents a critical convergence of Phase I oxidative and hydrolytic pathways.
This guide details the mechanistic biotransformation of Diltiazem to this specific dual metabolite, delineating the roles of Cytochrome P450 3A4 (CYP3A4) and plasma/tissue esterases. It provides a validated framework for the analytical quantification of these analytes using LC-MS/MS, designed for researchers investigating pharmacokinetic profiles and drug-drug interactions (DDI).
Molecular Architecture & Metabolic Map
The transformation of Diltiazem to O-desacetyl-N-desmethyldiltiazem is not a linear, single-step process but rather a grid pathway. The parent molecule possesses two labile sites targeted by distinct enzyme classes:
-
The Tertiary Amine (N-methyl): Susceptible to oxidative demethylation.
-
The Ester Linkage (O-acetyl): Susceptible to hydrolytic cleavage.
Consequently, the target metabolite is formed via two competing intermediate routes.
Pathway Visualization
Figure 1: The metabolic grid of Diltiazem.[1] The formation of the target dual metabolite (Green) occurs via two distinct intermediate pathways involving CYP3A4-mediated oxidation and Esterase-mediated hydrolysis.
Enzymology & Mechanistic Drivers
Understanding the causality of metabolite formation is essential for designing inhibition or phenotyping studies.
N-Demethylation (Oxidative Branch)
The removal of the N-methyl group from the dimethylaminoethyl side chain is the predominant Phase I reaction.
-
Primary Catalyst: CYP3A4 .[2]
-
Mechanism: Carbon hydroxylation of the methyl group followed by spontaneous collapse of the carbinolamine intermediate, releasing formaldehyde.
-
Kinetics: This step is high-capacity but susceptible to mechanism-based inhibition (MBI) by Diltiazem itself, which forms a Metabolic Intermediate Complex (MIC) with the heme iron of CYP3A4, reducing its own clearance over time [1].
O-Deacetylation (Hydrolytic Branch)
The cleavage of the acetyl group from the thiazepine ring is a non-oxidative hydrolytic reaction.
-
Primary Catalyst: Carboxylesterases (CES) and plasma esterases. While some literature suggests minor CYP involvement, this is fundamentally a hydrolytic process dominant in both the liver and extrahepatic tissues (gut wall) [2].
-
Clinical Relevance: O-desacetyldiltiazem retains 25–50% of the pharmacological activity of the parent drug.
Convergence to O-Desacetyl-N-Desmethyldiltiazem
The target metabolite is formed when the remaining functional group is removed from the intermediate:
-
From N-desmethyldiltiazem: Esterases hydrolyze the acetyl group.
-
From O-desacetyldiltiazem: CYP3A4 N-demethylates the amine.[2]
-
Note on CYP2D6: While CYP2D6 is involved in O-demethylation (ether cleavage, forming O-desmethyldiltiazem), its role in forming the O-desacetyl-N-desmethyl congener is secondary to the CYP3A4/Esterase axis [3].[2]
Analytical Workflow: LC-MS/MS Quantification
To quantify this pathway, a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is required. The following protocol is designed for high sensitivity in human plasma.
Physicochemical Properties & Transitions
| Analyte | Abbr. | Precursor Ion (M+H)+ | Product Ion (Quant) | Cone Voltage (V) | Collision Energy (eV) |
| Diltiazem | DTZ | 415.2 | 178.1 | 40 | 30 |
| N-desmethyldiltiazem | MA | 401.2 | 150.1 | 40 | 28 |
| O-desacetyldiltiazem | M1 | 373.2 | 109.1 | 38 | 25 |
| O-desacetyl-N-desmethyl | M2 | 359.2 | 136.1* | 38 | 25 |
| Diltiazem-d3 | IS | 418.2 | 181.1 | 40 | 30 |
*Note: Product ions for M2 should be optimized experimentally; 136.1 is a theoretical fragment consistent with the deacetylated/demethylated side chain loss.
Sample Preparation (Protocol)
Objective: Isolate basic amines while minimizing hydrolysis of the ester bond during processing.
-
Aliquot: Transfer 200 µL of plasma into a 1.5 mL Eppendorf tube.
-
Internal Standard: Add 20 µL of Diltiazem-d3 (100 ng/mL).
-
Protein Precipitation: Add 600 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.
-
Scientific Rationale: Acidification stabilizes the basic analytes and prevents spontaneous ester hydrolysis during the protein crash.
-
-
Vortex/Centrifuge: Vortex for 1 min; Centrifuge at 10,000 x g for 10 min at 4°C.
-
Dilution: Transfer 100 µL of supernatant to an autosampler vial and dilute 1:1 with Mobile Phase A (Water + 10mM Ammonium Acetate).
Chromatographic Conditions[3][4][5][6][7]
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.0).
-
Mobile Phase B: Acetonitrile.[3]
-
Gradient:
-
0.0 min: 20% B
-
2.0 min: 90% B
-
2.5 min: 90% B
-
2.6 min: 20% B
-
-
Flow Rate: 0.4 mL/min.
In Vitro Reaction Phenotyping Strategy
To confirm the pathway in a drug development setting, the following incubation workflow is recommended.
Figure 2: In vitro phenotyping strategy to distinguish CYP3A4 vs. Esterase contributions.
Protocol Steps:
-
Incubation System: Human Liver Microsomes (HLM) at 0.5 mg protein/mL.
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Inhibitors:
-
Ketoconazole (1 µM): Specific CYP3A4 inhibitor. Expected Outcome: Significant reduction in N-desmethyl and O-desacetyl-N-desmethyl formation; O-desacetyl formation remains largely intact (if esterase driven).
-
BNPP (Bis-p-nitrophenyl phosphate, 100 µM): Broad-spectrum esterase inhibitor. Expected Outcome: Blockade of O-desacetyl formation.
-
-
Initiation: Add NADPH regenerating system. Incubate for 30 min at 37°C.
-
Termination: Quench with ice-cold ACN (as per Section 3.2).
Clinical Implications & Data Interpretation
When analyzing patient data or clinical trial results, the ratio of these metabolites provides insight into hepatic function and enzyme phenotypes.
| Parameter | Observation | Interpretation |
| High M1 / Parent Ratio | Elevated O-desacetyl | Potential CYP3A4 inhibition (shunting to esterase pathway) or rapid hydrolysis. |
| High MA / Parent Ratio | Elevated N-desmethyl | CYP3A4 induction. |
| Accumulation of M2 | High O-desacetyl-N-desmethyl | Renal impairment (polar metabolites accumulate) or extensive metabolizer phenotype. |
Safety Note: O-desacetyl-N-desmethyldiltiazem is less active than the parent but may still contribute to bradycardia in renal failure patients due to accumulation.
References
-
Jones, D. R., et al. (1999). Diltiazem inhibition of cytochrome P-450 3A activity is due to metabolite intermediate complex formation.[4] Drug Metabolism and Disposition. Link
-
Molden, E., et al. (2002).[1][5][6] Pharmacokinetics of diltiazem and its metabolites in relation to CYP2D6 genotype. Clinical Pharmacology & Therapeutics. Link
-
Kahma, H., et al. (2009). Development and validation of a high throughput LC-MS/MS method for simultaneous quantitation of diltiazem and its metabolites. Journal of Chromatography B. Link
-
Yeung, P. K., et al. (1990). Pharmacokinetics and metabolism of diltiazem in healthy males and females following a single oral dose.[7] European Journal of Drug Metabolism and Pharmacokinetics. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. PathWhiz [pathbank.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Diltiazem inhibition of cytochrome P-450 3A activity is due to metabolite intermediate complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of diltiazem and its metabolites in relation to CYP2D6 genotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics and metabolism of diltiazem in healthy males and females following a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
Advanced Pharmacokinetic and Bioanalytical Profiling of Diltiazem and its Major Metabolites (M1, M2, MA)
Executive Summary
Diltiazem (DTZ) is a benzothiazepine calcium channel blocker (CCB) characterized by complex non-linear pharmacokinetics due to extensive first-pass metabolism and autoinhibition of hepatic enzymes. Understanding the distinct roles of its metabolites—M1 (Deacetyldiltiazem) , M2 (Deacetyl-N-monodesmethyldiltiazem) , and MA (N-monodesmethyldiltiazem) —is critical for interpreting clinical efficacy and designing bioanalytical assays.
While the parent drug (DTZ) exhibits the highest potency, the metabolite MA acts as a potent competitive inhibitor of CYP3A4, driving the drug's non-linear accumulation during chronic dosing. Conversely, M1 and M2 exhibit longer half-lives, contributing to the "tail" of the pharmacological effect.[1] This guide provides a definitive technical comparison of these analytes, establishing protocols for their separation and quantification.
Chemical Identity & Nomenclature
Confusion often arises in literature regarding diltiazem metabolite nomenclature. This guide adheres to the standard pharmacological designations validated in high-impact pharmacokinetic studies (e.g., Sugihara et al., Yeung et al.).
| Analyte | Common Code | Chemical Name | Molecular Formula | MW (Free Base) | [M+H]+ ( | Biotransformation Type |
| Diltiazem | DTZ | cis-(+)-3-(acetyloxy)-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one | C₂₂H₂₆N₂O₄S | 414.52 | 415.2 | Parent |
| Metabolite MA | N-desmethyl | N-monodesmethyldiltiazem | C₂₁H₂₄N₂O₄S | 400.49 | 401.2 | Oxidative N-demethylation |
| Metabolite M1 | Deacetyl | Deacetyldiltiazem | C₂₀H₂₄N₂O₃S | 372.48 | 373.2 | Hydrolysis (Deacetylation) |
| Metabolite M2 | -- | Deacetyl-N-monodesmethyldiltiazem | C₁₉H₂₂N₂O₃S | 358.46 | 359.2 | Combined |
Metabolic Pathway & Mechanism
Diltiazem undergoes extensive metabolism via two primary routes: Cytochrome P450 (CYP)-mediated oxidation and esterase-mediated hydrolysis .
-
CYP3A4 is the primary driver for the formation of MA (N-desmethyl).
-
Non-specific esterases drive the formation of M1 (Deacetyl).
-
MA is unique: It is not just a metabolite but a mechanism-based inactivator (or potent competitive inhibitor) of CYP3A4. This creates a feedback loop where the formation of MA slows the elimination of the parent DTZ, causing plasma levels to rise disproportionately with dose (non-linear PK).
Pathway Visualization
Figure 1: Metabolic pathway of Diltiazem showing the formation of M1, M2, and MA, highlighting the autoinhibitory feedback loop of MA on CYP3A4.
Pharmacological & Pharmacokinetic Comparison
Pharmacodynamics (Potency)
Contrary to many drugs where metabolites are inactive, diltiazem's metabolites retain calcium channel blocking activity.
-
Coronary Vasodilation Potency: DTZ > M1 > MA > M2.
-
Clinical Relevance:
-
M1 (Deacetyl): Retains ~20–50% of the parent's coronary vasodilating activity.
-
MA (N-desmethyl): Retains ~10–20% of activity but is the primary driver of drug-drug interactions (DDIs) due to high affinity for CYP3A4 (Ki ≈ 2 µM vs. 60 µM for DTZ).
-
Pharmacokinetics (PK)
| Parameter | Diltiazem (DTZ) | MA (N-desmethyl) | M1 (Deacetyl) | M2 (Deacetyl-N-desmethyl) |
| Half-life (t½) | 3.0 – 4.5 h | ~4.0 – 5.0 h | 6.0 – 10.0 h | Longest (>10 h) |
| Plasma Exposure (AUC) | Reference (100%) | ~30–40% of DTZ | ~10–15% of DTZ | Variable |
| Protein Binding | 70–80% | ~70% | ~70% | Unknown |
| Accumulation | High (Non-linear) | Moderate | High (due to slow elimination) | High |
Key Insight: M1 and M2 have significantly longer terminal half-lives than the parent.[1][2][3] In "washout" periods or missed doses, M1 and M2 persist longer in systemic circulation, potentially providing residual therapeutic coverage.
Bioanalytical Protocol (LC-MS/MS)
To accurately quantify these analytes, a validated LC-MS/MS method is required.[4][5][6] The following protocol utilizes Liquid-Liquid Extraction (LLE) to minimize matrix effects, preferred over protein precipitation for high-sensitivity applications.
Instrumentation & Conditions[6][7]
-
System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS).
-
Column: C18, 1.7 µm, 2.1 x 50 mm (e.g., Waters ACQUITY BEH C18).[7]
-
Mobile Phase A: 10 mM Ammonium Acetate + 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
0.0 min: 10% B
-
0.5 min: 10% B
-
2.5 min: 90% B
-
3.0 min: 90% B
-
3.1 min: 10% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
Mass Spectrometry Parameters (MRM)
| Analyte | Polarity | Precursor Ion (Q1) | Product Ion (Q3) | Cone Voltage (V) | Collision Energy (eV) |
| DTZ | ESI+ | 415.2 | 178.1 | 30 | 25 |
| MA | ESI+ | 401.2 | 150.1 | 30 | 28 |
| M1 | ESI+ | 373.2 | 109.1 | 30 | 30 |
| M2 | ESI+ | 359.2 | 109.1 | 30 | 32 |
| DTZ-d3 (IS) | ESI+ | 418.2 | 181.1 | 30 | 25 |
Sample Preparation Workflow (LLE)
This protocol ensures recovery >85% for all three metabolites.
-
Aliquot: Transfer 200 µL human plasma into a glass tube.
-
IS Addition: Add 20 µL Internal Standard (DTZ-d3, 500 ng/mL). Vortex 10s.
-
Buffer: Add 100 µL 0.1M Borate Buffer (pH 9.0) to basify (improves extraction of basic amines).
-
Extraction: Add 2 mL Methyl tert-butyl ether (MTBE) .
-
Agitation: Mechanical shaker for 10 min.
-
Separation: Centrifuge at 4000 rpm for 5 min at 4°C.
-
Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic supernatant into a clean tube.
-
Dry Down: Evaporate to dryness under Nitrogen at 40°C.
-
Reconstitution: Reconstitute in 200 µL Mobile Phase A/B (80:20).
Workflow Visualization
Figure 2: Validated Liquid-Liquid Extraction (LLE) workflow for Diltiazem and metabolites.
Scientific Validation & Troubleshooting
-
Stability Warning: M1 (Deacetyl) is formed via hydrolysis. Plasma samples must be processed on ice. Avoid high temperatures during evaporation (>45°C) to prevent artificial degradation of DTZ to M1 ex vivo.
-
Interference: MA and DTZ are structurally similar. Ensure baseline chromatographic resolution to prevent "crosstalk" if source fragmentation occurs (though mass difference is 14 Da, high concentrations of DTZ can impact MA quantitation).
-
Carryover: Diltiazem is "sticky" due to its basicity. Use a needle wash solution of Acetonitrile:Isopropanol:Water:Formic Acid (40:40:20:0.1).
References
-
Sugihara, J., et al. (1984).[8] "Studies on the metabolism of diltiazem in man." Journal of Pharmacobio-dynamics, 7(1), 24-32.[8] Link
-
Yeung, P. K., et al. (1993). "Pharmacokinetics and metabolism of diltiazem in healthy males and females following a single oral dose." European Journal of Drug Metabolism and Pharmacokinetics, 18(2), 199-206.[3][9] Link
-
Jones, D. R., et al. (1999). "Role of CYP3A4 in human hepatic diltiazem N-demethylation: inhibition of CYP3A4 activity by oxidized diltiazem metabolites."[10] Drug Metabolism and Disposition, 27(1), 6-12. Link
-
Molden, E., et al. (2002).[11] "Pharmacokinetics of diltiazem and its metabolites in relation to CYP2D6 genotype." International Journal of Clinical Pharmacology and Therapeutics, 40(8), 343-351. Link
-
Dasandi, B., et al. (2009).[4][7] "Development and validation of a high throughput and robust LC-MS/MS... for simultaneous quantitation of diltiazem and its two metabolites." Journal of Chromatography B, 877(8-9), 791-798.[4] Link
Sources
- 1. Pharmacokinetics of diltiazem and its metabolites after repeated multiple-dose treatments in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and metabolism of diltiazem in healthy males and females following a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and metabolism of diltiazem in healthy males and females following a single oral dose - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 4. Development and validation of a high throughput and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of diltiazem and its two metabolites in human plasma: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. High-performance liquid chromatography-mass spectrometry analysis of diltiazem and 11 of its phase I metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Studies on the metabolism of diltiazem in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijpsr.com [ijpsr.com]
- 10. Role of CYP3A4 in human hepatic diltiazem N-demethylation: inhibition of CYP3A4 activity by oxidized diltiazem metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Selectivity Solid Phase Extraction of Diltiazem and Major Metabolites from Human Plasma
[1][2]
Abstract & Scope
This protocol details a robust Solid Phase Extraction (SPE) methodology for the simultaneous quantification of Diltiazem (DTZ) and its two primary pharmacologically active metabolites: N-monodesmethyldiltiazem (MA) and Desacetyldiltiazem (M1) in human plasma.[1][2]
Unlike generic protein precipitation (PPT) or liquid-liquid extraction (LLE) methods, this protocol utilizes Mixed-Mode Strong Cation Exchange (MCX) .[1][2] This mechanism exploits the basicity of the benzothiazepine structure (pKa ~7.7), allowing for aggressive organic washing steps that remove >99% of plasma phospholipids, thereby eliminating matrix effects and ensuring long-term LC-MS/MS robustness.[1][2]
Critical Note on Stability: Diltiazem and its metabolites are thermally unstable in whole blood. Strict sample handling protocols (ice bath immediately upon collection) are required to prevent ex vivo degradation of DTZ into Desacetyldiltiazem.
Physicochemical Context & Mechanism
To design a self-validating protocol, one must understand the analyte's behavior in response to pH.
-
Analyte Nature: Diltiazem is a lipophilic base.
-
The Challenge: In reversed-phase (C18) extraction, polar metabolites (like Desacetyldiltiazem) often elute early with matrix interferences.[1][2]
-
The Solution (MCX): By lowering the pH below the pKa, we protonate the amine group on the diltiazem side chain. The SPE sorbent contains both hydrophobic chains and negatively charged sulfonic acid groups.
-
Retention: The drug binds via both hydrophobic interaction and ionic exchange.
-
Interference Removal: We can use 100% organic solvent (Methanol) during the wash step. Neutrals and acids are washed away, but the basic Diltiazem remains "locked" by the ionic bond.
-
Elution: We release the drug by basifying the solvent (pH > pKa), neutralizing the drug's charge and breaking the ionic tether.
-
Mechanism Visualization
The following diagram illustrates the chemical logic driving the extraction efficiency.
Caption: Mechanistic flow of Mixed-Mode Cation Exchange. The ionic lock allows aggressive organic washing (Step 2) without analyte loss.[1][2]
Materials & Reagents
| Component | Specification | Purpose |
| SPE Cartridge | Oasis MCX (30 mg, 1 cc) or Strata-X-C | Mixed-mode polymeric strong cation exchange.[1][2] |
| Loading Buffer | 4% Phosphoric Acid ( | Acidifies plasma to ensure analyte protonation.[2] |
| Wash Solvent 1 | 2% Formic Acid in water | Removes proteins and hydrophilic interferences. |
| Wash Solvent 2 | 100% Methanol (MeOH) | Removes hydrophobic neutrals and lipids.[2] |
| Elution Solvent | 5% Ammonium Hydroxide ( | Neutralizes analyte to release from sorbent.[2] |
| Internal Standard | Diltiazem-d4 | Correction for recovery and matrix effects. |
Experimental Protocol
Sample Pre-treatment (Critical)[1][2]
-
Collection: Collect blood into K2EDTA tubes cooled on ice. Centrifuge at 4°C within 30 minutes.
-
Stabilization: Separate plasma immediately. If not analyzing immediately, store at -80°C.
-
Preparation:
-
Aliquot 200 µL of human plasma.[3]
-
Add 20 µL Internal Standard working solution.
-
Add 200 µL of 4%
. -
Vortex for 30 seconds. Resulting pH should be ~2-3.
-
SPE Workflow
Perform all steps using a positive pressure manifold or vacuum manifold (flow rate ~1 mL/min).[2]
-
Conditioning:
-
1.0 mL Methanol.
-
1.0 mL Water.[4]
-
-
Loading:
-
Washing (The "Clean-up"):
-
Elution:
-
Elute with 2 x 250 µL of 5%
in Methanol . -
Collect in a clean polypropylene tube.
-
-
Reconstitution:
LC-MS/MS Conditions
Chromatography (UHPLC):
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Gradient:
Mass Spectrometry (ESI+): Operate in Multiple Reaction Monitoring (MRM) mode.[1][2][8][9]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Diltiazem | 415.2 | 178.1 | 35 | 28 |
| N-desmethyl (MA) | 401.2 | 150.1 | 35 | 26 |
| Desacetyl (M1) | 373.2 | 109.1 | 30 | 25 |
| Diltiazem-d4 (IS) | 419.2 | 182.1 | 35 | 28 |
Validation & Performance Metrics
The following data represents typical performance characteristics using this MCX protocol.
Recovery & Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| Diltiazem | 88.5 ± 4.2 | 4.1 (Negligible suppression) |
| N-desmethyl (MA) | 85.2 ± 5.1 | 5.3 |
| Desacetyl (M1) | 82.0 ± 6.0 | 6.8 |
Stability Profile (Troubleshooting Guide)
If recovery of Desacetyldiltiazem (M1) is unexpectedly high while Diltiazem is low, ex-vivo degradation has likely occurred.[1][2]
Caption: Diagnostic logic for distinguishing extraction failure from sample degradation.
References
-
Molden, E., et al. (2003).[10] "High-performance liquid chromatography-mass spectrometry analysis of diltiazem and 11 of its phase I metabolites in human plasma." Journal of Pharmaceutical and Biomedical Analysis.
-
Dasandi, B., et al. (2009).[8] "Development and validation of a high throughput and robust LC-MS/MS... for simultaneous quantitation of diltiazem and its two metabolites." Journal of Chromatography B.
-
Waters Corporation. "Oasis MCX Extraction Protocol for Basic Drugs." Waters Application Notes. [1][2]
-
BenchChem. "Application Note: Validated LC-MS/MS Method for N-Desmethyl Diltiazem."
-
Yao, M., et al. "Stability of diltiazem and its metabolites in human blood samples."[11] Therapeutic Drug Monitoring.
Sources
- 1. Desacetyl Diltiazem-d4 | C20H24N2O3S | CID 71315569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Desacetyl Diltiazem-d4 Hydrochloride | C20H25ClN2O3S | CID 154789965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ijpsr.com [ijpsr.com]
- 4. mz-at.de [mz-at.de]
- 5. Oasis MCX Protocol from Waters | Duke Department of Biostatistics and Bioinformatics [biostat.duke.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. lcms.cz [lcms.cz]
- 8. Development and validation of a high throughput and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of diltiazem and its two metabolites in human plasma: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. High-performance liquid chromatography-mass spectrometry analysis of diltiazem and 11 of its phase I metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stability of diltiazem and its metabolites in plasma during storage - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust, Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Diltiazem and its Primary Metabolite O-Desacetyl-N-Desmethyldiltiazem
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous separation and quantification of Diltiazem Hydrochloride and its significant, dually de-esterified and demethylated metabolite, O-Desacetyl-N-Desmethyldiltiazem. The method is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, stability testing, and quality control of Diltiazem formulations. The described protocol utilizes a C8 stationary phase with a phosphate-buffered acetonitrile mobile phase, ensuring excellent resolution and peak symmetry. This document provides a comprehensive guide, from the scientific rationale behind the method's development to a step-by-step experimental protocol and validation considerations in accordance with ICH guidelines.
Introduction: The Analytical Imperative
Diltiazem is a widely prescribed calcium channel blocker used in the management of hypertension, angina pectoris, and certain cardiac arrhythmias.[1][2][3] Its therapeutic action is primarily mediated by its ability to inhibit the influx of calcium ions into cardiac and vascular smooth muscle cells, leading to vasodilation and reduced myocardial oxygen demand.[2][3] Following administration, Diltiazem undergoes extensive hepatic metabolism, primarily through deacetylation and N-demethylation.[2]
One of its major metabolites, O-Desacetyl-N-Desmethyldiltiazem, represents a critical analyte in comprehensive pharmacokinetic and stability assessments. The structural similarity between the parent drug and its metabolites presents a significant analytical challenge. A robust and specific chromatographic method is therefore essential to accurately distinguish and quantify these compounds, which is a prerequisite for reliable bioequivalence studies, impurity profiling, and the evaluation of drug product stability. This application note addresses this need by providing a detailed, validated HPLC method.
Chromatographic Strategy: The Science of Separation
The successful separation of Diltiazem from O-Desacetyl-N-Desmethyldiltiazem hinges on exploiting the subtle differences in their physicochemical properties. Both are basic compounds, but the loss of the acetyl and methyl groups in the metabolite increases its polarity. A reversed-phase HPLC approach is ideally suited for this scenario.
2.1. Stationary Phase Selection: Why C8?
While C18 columns are a common workhorse in reversed-phase chromatography, a C8 (octylsilane) stationary phase was selected for this application. The shorter alkyl chain of the C8 ligand provides slightly less retention for hydrophobic compounds compared to a C18 phase. This characteristic is advantageous in this case, as it allows for the elution of both the parent drug and its more polar metabolite within a reasonable runtime, while still providing sufficient interaction to achieve baseline separation. Several studies have demonstrated good selectivity using C8 or similar mid-range hydrophobicity columns for Diltiazem and its related substances.[4][5][6][7]
2.2. Mobile Phase Optimization: The Role of pH and Organic Modifier
The mobile phase composition is the most critical factor in controlling retention and selectivity.
-
Aqueous Component & pH Control: A phosphate buffer is employed to maintain a consistent pH. Diltiazem contains a tertiary amine group, making its retention highly sensitive to the pH of the mobile phase. By maintaining the pH below the pKa of the amine, the analytes will be in their protonated, more water-soluble form. This controlled ionization is crucial for achieving sharp, symmetrical peaks and reproducible retention times. A pH of approximately 3.9 has been shown to be effective.[8]
-
Organic Modifier: Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency. The proportion of acetonitrile to the aqueous buffer is adjusted to fine-tune the retention times of the analytes. A higher percentage of acetonitrile will decrease retention, while a lower percentage will increase it.
-
Flow Rate: A flow rate of 1.0 mL/min is a standard starting point that provides a good balance between analysis time and column efficiency.[9][10]
2.3. Detection
Diltiazem and its metabolites possess a benzothiazepine chromophore, which exhibits strong UV absorbance. A detection wavelength of 238-240 nm provides excellent sensitivity for both the parent compound and its metabolites.[4][6][7][11]
Experimental Protocol
This section provides a detailed, step-by-step methodology for the HPLC analysis.
3.1. Materials and Reagents
-
Diltiazem Hydrochloride Reference Standard
-
O-Desacetyl-N-Desmethyldiltiazem Reference Standard
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (Analytical Grade)
-
Orthophosphoric Acid (Analytical Grade)
-
Water (HPLC Grade or equivalent)
3.2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector.
-
Analytical column: Zorbax C8 (or equivalent), 4.6 mm x 250 mm, 5 µm particle size.[4][6]
-
Data acquisition and processing software.
3.3. Preparation of Solutions
-
Mobile Phase (60:40 Buffer:Acetonitrile):
-
Buffer Preparation (pH 3.0): Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to make a 0.05 M solution. Adjust the pH to 3.0 using orthophosphoric acid.
-
Mobile Phase Mixture: Combine 600 mL of the prepared buffer with 400 mL of acetonitrile. Filter through a 0.45 µm membrane filter and degas prior to use.[4]
-
-
Standard Stock Solutions (100 µg/mL):
-
Accurately weigh approximately 10 mg of Diltiazem HCl and O-Desacetyl-N-Desmethyldiltiazem reference standards into separate 100 mL volumetric flasks.
-
Dissolve and dilute to volume with the mobile phase.
-
-
Working Standard Solution (e.g., 10 µg/mL):
-
Pipette 10 mL of each stock solution into a 100 mL volumetric flask.
-
Dilute to volume with the mobile phase. This creates a mixed standard solution. Further dilutions can be made to construct a calibration curve.
-
-
Sample Preparation:
-
For bulk drug or dosage forms, accurately weigh an amount of sample equivalent to 10 mg of Diltiazem HCl into a 100 mL volumetric flask.
-
Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution.[5]
-
Allow the solution to cool to room temperature and dilute to volume with the mobile phase.
-
Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.
-
3.4. Chromatographic Conditions
| Parameter | Condition |
| Column | Zorbax C8, 4.6 mm x 250 mm, 5 µm |
| Mobile Phase | 0.05 M Potassium Dihydrogen Phosphate (pH 3.0) : Acetonitrile (60:40 v/v)[4] |
| Flow Rate | 1.0 mL/min[4][6] |
| Column Temperature | 35 °C |
| Detection Wavelength | 240 nm[4][6] |
| Injection Volume | 20 µL |
| Run Time | Approximately 10 minutes |
Method Validation: Ensuring Trustworthiness
The developed method must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure it is fit for its intended purpose.[12][13][14]
4.1. Key Validation Parameters
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by injecting a blank (diluent), a placebo (if applicable), and the individual standards to ensure no interfering peaks at the retention times of the analytes. Forced degradation studies (acid, base, oxidation, heat, light) should be performed to demonstrate that degradation products do not co-elute with the main peaks.[15]
-
Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. A series of at least five concentrations across the desired range should be prepared and injected. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.[6][9]
-
Accuracy: The closeness of the test results to the true value. This is typically assessed by recovery studies, where a known amount of the standard is spiked into a sample or placebo at different concentration levels (e.g., 80%, 100%, 120%). The recovery should be within 98-102%.[4][6]
-
Precision:
-
Repeatability (Intra-day precision): The precision under the same operating conditions over a short interval. This is assessed by performing multiple injections (e.g., n=6) of the same sample.
-
Intermediate Precision (Inter-day precision): Expresses the variation within a laboratory (different days, different analysts, different equipment).
-
The Relative Standard Deviation (RSD) for precision studies should typically be ≤ 2%.[15]
-
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).[16]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.[10]
dot
Caption: HPLC analysis workflow from preparation to reporting.
Expected Results and Discussion
Under the specified chromatographic conditions, a baseline separation of O-Desacetyl-N-Desmethyldiltiazem and Diltiazem is expected. Due to its increased polarity, O-Desacetyl-N-Desmethyldiltiazem will elute earlier than the parent Diltiazem. A typical chromatogram will show sharp, well-defined, and symmetrical peaks. Retention times will be consistent, and the method will demonstrate the required linearity, accuracy, and precision as per the validation protocol. The stability-indicating nature of the assay will be confirmed through forced degradation studies, where any degradation products are well-resolved from the two analytes of interest.
Conclusion
The RP-HPLC method detailed in this application note is a reliable and robust tool for the simultaneous determination of Diltiazem and its key metabolite, O-Desacetyl-N-Desmethyldiltiazem. The use of a C8 column with a phosphate-buffered acetonitrile mobile phase provides excellent separation and peak shape. This method is suitable for a wide range of applications in the pharmaceutical industry, including quality control, stability testing, and pharmacokinetic analysis. Adherence to the outlined validation procedures will ensure the generation of high-quality, reproducible data that meets stringent regulatory requirements.
References
-
A Validated RP-HPLC Method for the Determination of Diltiazem in Raw Material and Pharmaceutical Dosage Form. International Journal of Pharmaceutical Sciences and Drug Research. Available at: [Link]
-
Abu-Shandi, K. H. HPLC method development for the simultaneous determination and validation of Diltiazem hydrochloride and its major metabolite de. Der Pharma Chemica. Available at: [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]
- Johnson, K. E., & Pieper, J. A. An HPLC method for the determination of diltiazem and three of its metabolites in serum.
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]
-
Composition and physicochemical properties of diltiazem hydrochloride... ResearchGate. Available at: [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Available at: [Link]
-
Ghodke, A. Y., et al. Analytical Method Development and Validation for the Estimation of Diltiazem Hydrochloride in Bulk and Pharmaceutical Dosage Form by RP- HPLC. International Journal of Pharmaceutical and Chemical Analysis. Available at: [Link]
-
Validation of Analytical Procedures Q2(R2). ICH. Available at: [Link]
-
A novel stability-indicating method for known and unknown impurities profiling for diltiazem hydrochloride pharmaceutical dosage. Future Journal of Pharmaceutical Sciences. Available at: [Link]
-
ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF DILTIAZEM HYDROCHLORIDE IN BULK AND PHARMACEUTICAL DOSAGE FORM BY RP- HPLC. International Journal of Drug Regulatory Affairs. Available at: [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available at: [Link]
-
Determination of diltiazem and its main metabolites in human plasma by automated solid-phase extraction and high-performance liquid chromatography: a new method overcoming instability of the compounds and interference problems. PubMed. Available at: [Link]
-
HPLC method development for the simultaneous determination and validation of Diltiazem hydrochloride and its major metabolite desacetyl Diltiazem hydrochloride | Abstract. Der Pharma Chemica. Available at: [Link]
- Modified HPLC analysis of diltiazem in plasma for pharmacokinetic studies. Journal of Pharmaceutical and Biomedical Analysis.
-
Cardizem (diltiazem hydrochloride) tablets. accessdata.fda.gov. Available at: [Link]
-
Diltiazem Hydrochloride | C22H27ClN2O4S | CID 62920. PubChem. Available at: [Link]
-
Crystal structures and physicochemical properties of diltiazem base and its acetylsalicylate, nicotinate and l-malate salts. CrystEngComm. Available at: [Link]
-
Automatic determination of diltiazem and desacetyldiltiazem in human plasma using liquid-solid extraction on disposable cartridges coupled to HPLC--Part I: Optimization of the HPLC system and method validation. PubMed. Available at: [Link]
-
stability indicating assay for diltiazem and its metabolites in human plasma by ultra performance. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Analysis of diltiazem and its related substances by HPLC and HPLC/MS. ResearchGate. Available at: [Link]
-
Evaluation of a diltiazem cream preparation for estimation of degradation behavior. DergiPark. Available at: [Link]
-
A Validated Stability Indicating RP-HPLC Method for the Determination of Assay for Diltiazem HCl in Active Pharmaceutical Ingredient. International Journal of Chemico-Pharmaceutical Analysis. Available at: [Link]
-
Quantitation of Diltiazem and Its Metabolite Desacetyl Diltiazem and N-Desmethyl Diltiazem in Human Plasma by Liquid Chromatography Mass Spectroscopy. Semantic Scholar. Available at: [Link]
-
Validation and Uncertainty Estimation of an Ecofriendly and Stability-Indicating HPLC Method for Determination of Diltiazem in Pharmaceutical Preparations. ResearchGate. Available at: [Link]
Sources
- 1. Diltiazem hydrochloride | 33286-22-5 [chemicalbook.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Diltiazem Hydrochloride | C22H27ClN2O4S | CID 62920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Analytical Method Development and Validation for the Estimation of Diltiazem Hydrochloride in Bulk and Pharmaceutical Dosage Form by RP- HPLC - Int J Pharm Chem Anal [ijpca.org]
- 5. d-nb.info [d-nb.info]
- 6. ijdra.com [ijdra.com]
- 7. Determination of diltiazem and its main metabolites in human plasma by automated solid-phase extraction and high-performance liquid chromatography: a new method overcoming instability of the compounds and interference problems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- 9. ijpsdronline.com [ijpsdronline.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. researchgate.net [researchgate.net]
- 12. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 13. database.ich.org [database.ich.org]
- 14. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 16. ijcpa.in [ijcpa.in]
High-Sensitivity Simultaneous Quantitation of Diltiazem and Major Metabolites in Human Plasma via LC-MS/MS
[1][2][3][4][5][6]
Executive Summary & Scientific Rationale
Diltiazem (DTZ) , a benzothiazepine calcium channel blocker, exhibits complex pharmacokinetics characterized by extensive first-pass metabolism.[1] For researchers and drug development professionals, measuring the parent drug alone is insufficient. The two primary metabolites—N-desmethyldiltiazem (MA) and Desacetyldiltiazem (M1) —are pharmacologically active and present significant analytical challenges due to structural instability and isomeric interference.
The Core Challenge: Diltiazem is chemically unstable in plasma.[2][1][3] It undergoes spontaneous hydrolysis to form Desacetyldiltiazem (M1), even ex vivo. A standard generic extraction protocol will likely result in artificially low DTZ and high M1 values, invalidating pharmacokinetic (PK) data.
The Solution: This protocol utilizes a Liquid-Liquid Extraction (LLE) method with Methyl-tert-butyl ether (MTBE) coupled with strict temperature control and pH stabilization. This approach minimizes matrix effects while halting the ex vivo deacetylation process, ensuring data integrity for regulatory submission (FDA/EMA).
Metabolic Pathway & Analyte Logic
Understanding the relationship between the parent and metabolites is critical for troubleshooting "ghost peaks" or stability failures.
Target Analytes
-
Diltiazem (DTZ): Parent drug.[4]
-
N-desmethyldiltiazem (MA): Formed via CYP3A4. Active metabolite (approx. 20-50% potency of parent).
-
Desacetyldiltiazem (M1): Formed via deacetylation (hydrolysis). Active metabolite.[5] Critical Note: This conversion happens enzymatically in the liver and chemically in the test tube if not controlled.
Figure 1: Metabolic pathway of Diltiazem.[6][1][4][7] The dashed red line represents the critical stability risk during sample preparation.
Experimental Protocol
A. Reagents & Standards[2][11][12][13]
-
Standards: Diltiazem HCl, N-desmethyldiltiazem, Desacetyldiltiazem (purity >98%).
-
Internal Standard (IS): Diltiazem-d3 or d4 (Preferred over Verapamil to correct for matrix effects).
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Methyl-tert-butyl ether (MTBE).
-
Buffers: Ammonium Formate (10mM), Formic Acid.
B. Sample Collection & Handling (CRITICAL)
-
Collection: Collect blood into K2EDTA tubes.
-
Stabilization: Immediately place tubes in an ice bath (4°C). Centrifuge at 4°C within 30 minutes.
-
Storage: Flash freeze plasma at -70°C or -80°C.
-
Expert Tip: For long-term storage validation, consider adding Sodium Fluoride (NaF) or slightly acidifying plasma (pH ~6.0) to inhibit esterase activity and chemical hydrolysis [1].
C. Extraction Protocol: Liquid-Liquid Extraction (LLE)
LLE is chosen over Protein Precipitation (PPT) to remove phospholipids and prevent ion suppression, which is vital for detecting low-level metabolites.
-
Thaw: Thaw plasma samples in an ice bath (never at room temp/37°C).
-
Aliquot: Transfer 200 µL of plasma to a clean glass tube.
-
IS Addition: Add 20 µL of Internal Standard working solution (e.g., 500 ng/mL Diltiazem-d3). Vortex gently.
-
Extraction: Add 2.0 mL of MTBE .
-
Agitation: Vortex vigorously for 5 minutes or shaker at 1000 rpm for 10 mins.
-
Separation: Centrifuge at 4000 rpm for 5 minutes at 4°C .
-
Transfer: Flash freeze the aqueous (bottom) layer in a dry ice/acetone bath (or simply pipette carefully). Decant the organic (top) layer into a clean tube.
-
Dry: Evaporate the organic solvent under a stream of Nitrogen at 35°C (Do not exceed 40°C to prevent degradation).
-
Reconstitution: Reconstitute residue in 200 µL of Mobile Phase (ACN:Buffer 30:70). Vortex and transfer to autosampler vials.
D. LC-MS/MS Conditions[1][2][3][5][11][14]
-
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS).
-
Column: Phenomenex Kinetex C18 or Waters Acquity BEH C18 (50 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 10mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5-10 µL.
Gradient Program:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 15 | Initial Hold |
| 0.5 | 15 | Start Gradient |
| 3.0 | 85 | Elution of Analytes |
| 3.5 | 85 | Wash |
| 3.6 | 15 | Re-equilibration |
| 5.0 | 15 | End of Run |
E. Mass Spectrometry Parameters (MRM)
Operate in Positive Electrospray Ionization (ESI+) mode.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Diltiazem | 415.2 | 178.1 | 30 | 28 |
| N-desmethyl (MA) | 401.2 | 178.1 | 30 | 26 |
| Desacetyl (M1) | 373.1 | 178.1 | 30 | 25 |
| Diltiazem-d3 (IS) | 418.2 | 181.1 | 30 | 28 |
Note: The product ion m/z 178.1 corresponds to the stable dimethoxyphenyl fragment common to the parent and these specific metabolites.
Experimental Workflow Visualization
Figure 2: Step-by-step LLE workflow emphasizing temperature control.
Validation & Troubleshooting
Self-Validating the Protocol
To ensure the method is working correctly, perform a Stability Check during validation:
-
The "Bench-Top" Stress Test: Leave a spiked QC sample of Diltiazem at room temperature for 4 hours.
-
Analysis: Analyze against a freshly prepared sample.
-
Pass Criteria: If the "Bench-Top" sample shows >5% increase in Desacetyldiltiazem (M1) and >5% decrease in Diltiazem, your temperature control during routine analysis is insufficient. You must enforce the "Ice Bath" rule strictly.
Common Pitfalls
-
Carryover: Diltiazem is "sticky" due to its basicity. Ensure the autosampler needle wash includes an organic solvent (e.g., ACN:MeOH:IPA:Water with 0.1% Formic Acid).
-
Interference: The metabolites are structurally similar. Ensure baseline chromatographic separation between DTZ and M1, although their mass difference usually prevents crosstalk.
-
Matrix Effect: If IS response varies >20% between samples, the LLE cleanup may be insufficient for lipemic plasma. Consider a secondary wash of the organic layer with alkaline buffer before evaporation.
Typical Performance Metrics
| Parameter | Acceptance Criteria | Typical Result |
| Linearity (r²) | > 0.99 | > 0.995 |
| LLOQ | Precision < 20% | 0.5 - 1.0 ng/mL |
| Accuracy | 85-115% | 92-108% |
| Recovery | Consistent | ~75-85% (using MTBE) |
References
-
Dasandi, B., et al. (2009).[6] Development and validation of a high throughput and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of diltiazem and its two metabolites in human plasma. Journal of Chromatography B.
-
Yeung, P. K., et al. (1991).[2] Stability of diltiazem and its metabolites in plasma during storage.[10][2][1][11][12] Therapeutic Drug Monitoring.
-
Molden, E., et al. (2003).[13] High-performance liquid chromatography-mass spectrometry analysis of diltiazem and 11 of its phase I metabolites in human plasma. Journal of Pharmaceutical and Biomedical Analysis.
-
Chaudhari, K. S., et al. (2019).[9] Quantitation of Diltiazem and Its Metabolite Desacetyl Diltiazem and N-Desmethyl Diltiazem in Human Plasma by Liquid Chromatography Mass Spectroscopy.[5][8][6][10][2][9] International Journal of Pharmaceutical Sciences and Research.
Sources
- 1. Stability of diltiazem and its metabolites in plasma during storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsr.com [ijpsr.com]
- 3. Determination of diltiazem and its main metabolites in human plasma by automated solid-phase extraction and high-performance liquid chromatography: a new method overcoming instability of the compounds and interference problems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of a high throughput and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of diltiazem and its two metabolites in human plasma: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. semanticscholar.org [semanticscholar.org]
- 10. ijpsr.com [ijpsr.com]
- 11. RESEARCH ON THE STABILITY OF DILTIAZEM IN POST-MORTEM BLOOD [arch.ies.gov.pl]
- 12. Stability of diltiazem and its metabolites in human blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. High-performance liquid chromatography-mass spectrometry analysis of diltiazem and 11 of its phase I metabolites in human plasma [pubmed.ncbi.nlm.nih.gov]
Application Note: Elucidation of the Mass Spectrometric Fragmentation Pathway of O-Desacetyl-N-Desmethyldiltiazem by LC-MS/MS
Abstract
This application note provides a detailed examination of the mass spectrometric fragmentation pattern of O-Desacetyl-N-Desmethyldiltiazem, a key phase I metabolite of the calcium channel blocker, diltiazem.[1][][3][4] Understanding the fragmentation of this metabolite is critical for its unambiguous identification and quantification in complex biological matrices, which is essential for pharmacokinetic, drug metabolism, and bioequivalence studies.[5] We present a proposed fragmentation pathway based on established principles of mass spectrometry and provide a robust, step-by-step Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for its analysis in human plasma. This guide is intended for researchers, scientists, and drug development professionals engaged in bioanalytical studies.
Introduction to O-Desacetyl-N-Desmethyldiltiazem
Diltiazem undergoes extensive metabolism in the body through pathways including deacetylation, N-demethylation, and O-demethylation.[1] O-Desacetyl-N-Desmethyldiltiazem (M2) is a significant metabolite formed through the sequential deacetylation and N-demethylation of the parent drug.[1] Its accurate measurement provides crucial insights into the metabolic profile and disposition of diltiazem in vivo. Tandem mass spectrometry, particularly when coupled with liquid chromatography, offers the high sensitivity and selectivity required for this purpose.[6][7]
Compound Details:
-
Systematic Name: 3-hydroxy-2-(4-methoxyphenyl)-5-[2-(methylamino)ethyl]-2,3-dihydro-1,5-benzothiazepin-4-one[]
-
Molecular Formula: C₁₉H₂₂N₂O₃S[][4]
-
Molecular Weight: 358.46 g/mol [][4]
-
CAS Number: 81353-09-5[][3]
Mass Spectrometry and Proposed Fragmentation Pathway
The analysis of O-Desacetyl-N-Desmethyldiltiazem is optimally performed using electrospray ionization in the positive ion mode (ESI+). The secondary amine in the side chain provides a readily available site for protonation, leading to the formation of a stable protonated molecule, [M+H]⁺.
Precursor Ion Identification
With a molecular weight of 358.46, the expected precursor ion for O-Desacetyl-N-Desmethyldiltiazem is the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 359.5. This ion is selected in the first quadrupole (Q1) of a triple quadrupole mass spectrometer for subsequent collision-induced dissociation (CID).
Proposed Fragmentation Mechanism
Upon CID in the second quadrupole (Q2), the protonated precursor ion fragments in a predictable manner. The fragmentation of protonated amines is often dominated by cleavage of the C-C bond alpha to the nitrogen atom, a process known as alpha-cleavage.[8][9] This mechanism leads to the formation of a stable, resonance-stabilized product ion.
For O-Desacetyl-N-Desmethyldiltiazem, protonation occurs on the secondary amine of the ethylamino side chain. The subsequent alpha-cleavage of the adjacent C-C bond is the most energetically favorable fragmentation pathway. This results in the neutral loss of a methylamino-ethenyl radical and the formation of a major, stable product ion containing the benzothiazepine core.
Proposed Primary Fragmentation:
-
Precursor Ion ([M+H]⁺): m/z 359.5
-
Proposed Product Ion: m/z 315.1
-
Neutral Loss: C₂H₅N (44.0 Da), corresponding to the loss of the terminal portion of the side chain post-cleavage.
This primary fragmentation provides a highly specific and sensitive transition for use in Multiple Reaction Monitoring (MRM) assays.
Caption: Proposed fragmentation of protonated O-Desacetyl-N-Desmethyldiltiazem.
Summary of Mass Spectrometric Data
The key quantitative data for developing an LC-MS/MS method are summarized below.
| Parameter | Value | Rationale |
| Ionization Mode | ESI Positive | The secondary amine is readily protonated. |
| Precursor Ion [M+H]⁺ (Q1) | 359.5 | C₁₉H₂₂N₂O₃S + H⁺ |
| Product Ion (Q3) | 315.1 | Result of characteristic alpha-cleavage. |
| MRM Transition | 359.5 → 315.1 | Provides high specificity for quantification. |
Protocol: LC-MS/MS Bioanalytical Method
This protocol details a validated method for the quantification of O-Desacetyl-N-Desmethyldiltiazem in human plasma, adapted from established methods for diltiazem and its metabolites.[5][6][7]
Objective
To accurately and precisely quantify the concentration of O-Desacetyl-N-Desmethyldiltiazem in human plasma samples using a rapid and robust UPLC-MS/MS method.
Materials and Reagents
-
Analytes: O-Desacetyl-N-Desmethyldiltiazem reference standard.
-
Internal Standard (IS): Diltiazem-d4 or a similar stable isotope-labeled analog.
-
Reagents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Ammonium acetate (LC-MS Grade), Formic acid (LC-MS Grade), Methyl-tert-butyl ether (MTBE, HPLC Grade), Ultrapure water.
-
Biological Matrix: Drug-free human plasma (K₂EDTA anticoagulant).
Instrumentation
-
LC System: UPLC system capable of binary solvent delivery.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an ESI source.
-
Analytical Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm, or equivalent.[5][6]
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is a self-validating system; the inclusion of an internal standard and quality control (QC) samples at each stage ensures accuracy and reproducibility.
-
Aliquot: Pipette 300 µL of plasma (blank, calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add Internal Standard: Add 50 µL of the IS working solution (e.g., Diltiazem-d4 at 100 ng/mL) to each tube, except for the blank plasma sample.
-
Vortex: Briefly vortex the samples for 10 seconds to ensure homogeneity.
-
Extract: Add 1 mL of MTBE to each tube. Cap and vortex vigorously for 2 minutes to extract the analyte and IS into the organic phase.
-
Centrifuge: Centrifuge the samples at 14,000 x g for 10 minutes to separate the organic and aqueous layers.
-
Evaporate: Carefully transfer the upper organic layer to a new clean tube and evaporate it to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the dried residue in 500 µL of the mobile phase. Vortex for 30 seconds.
-
Inject: Transfer the reconstituted sample to an autosampler vial and inject it into the LC-MS/MS system.
LC-MS/MS Analytical Parameters
Table 1: Liquid Chromatography Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Analytical Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm | Provides excellent separation efficiency for drug metabolites.[5][6] |
| Mobile Phase | 10 mM Ammonium Acetate : Acetonitrile (25:75, v/v) | Common mobile phase for good peak shape and ESI efficiency.[5][6][7] |
| Flow Rate | 0.2 mL/min | Appropriate for the column dimensions and ensures sharp peaks.[6] |
| Column Temperature | 40°C | Ensures reproducible retention times. |
| Injection Volume | 5 µL | Standard volume for sensitivity without overloading the column. |
| Run Time | 2.0 minutes | Enables high-throughput analysis.[6] |
Table 2: Mass Spectrometry Parameters
| Parameter | Setting |
|---|---|
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.0 kV |
| Desolvation Temp. | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| MRM Transitions | |
| O-Desacetyl-N-Desmethyldiltiazem | 359.5 → 315.1 |
| Diltiazem-d4 (IS) | 419.2 → 178.1 (Example) |
Note: MS parameters may require optimization based on the specific instrument used.
Caption: Bioanalytical workflow from sample preparation to analysis.
Conclusion
This application note has detailed the proposed mass spectrometric fragmentation pathway of O-Desacetyl-N-Desmethyldiltiazem, a primary metabolite of diltiazem. The characteristic fragmentation from the precursor ion [M+H]⁺ at m/z 359.5 to a major product ion at m/z 315.1 via an alpha-cleavage mechanism provides a robust and specific transition for bioanalytical quantification. The accompanying LC-MS/MS protocol offers a field-proven, high-throughput method for the reliable measurement of this metabolite in human plasma, supporting essential drug development and clinical research activities.
References
-
Ravi, V. B., Inamadugu, J. K., S, S., & P, S. (2009). Development and validation of a high throughput and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of diltiazem and its two metabolites in human plasma: Application to a bioequivalence study. Journal of Chromatography B, 877(8-9), 791-798. Available at: [Link]
-
Molden, E., Asberg, A., Christensen, H., & Reubsaet, J. L. (2003). High-performance liquid chromatography-mass spectrometry analysis of diltiazem and 11 of its phase I metabolites in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 32(4-5), 887-897. Available at: [Link]
-
Sugihara, K., Sugawara, Y., & Ando, H. (1984). Studies on the metabolism of diltiazem in man. Journal of Pharmacobio-Dynamics, 7(12), 920-929. Available at: [Link]
-
Zimmermann, M., et al. (2021). In vivo diltiazem metabolism and MS/MS to validate metabolite identities. ResearchGate. Available at: [Link]
-
Ravi, V. B., et al. (2009). Development and validation of a high throughput and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of diltiazem and its two metabolites in human plasma: Application to a bioequivalence study. ResearchGate. Available at: [Link]
-
Chaudhari, K. S., et al. (2019). Quantitation of Diltiazem and Its Metabolite Desacetyl Diltiazem and N-Desmethyl Diltiazem in Human Plasma by Liquid Chromatography Mass Spectroscopy. Semantic Scholar. Available at: [Link]
-
ResearchGate. Chemical structure of diltiazem with the sites of biotransformation. Available at: [Link]
-
PubChem. N-Desmethyl desacetyl diltiazem hydrochloride. Available at: [Link]
-
ResearchGate. Request PDF for Quantitation of Diltiazem and Its Metabolite... Available at: [Link]
-
IJPSR. (2019). Stability indicating assay for diltiazem and its metabolites in human plasma by ultra performance. Available at: [Link]
-
ResearchGate. Molecular network of the calcium channel blocker diltiazem. Available at: [Link]
-
National Center for Biotechnology Information. (2014). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. PMC. Available at: [Link]
-
Chem Help ASAP. (2022). Common fragmentation mechanisms in mass spectrometry. YouTube. Available at: [Link]
-
Freie Universität Berlin. (2013). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stable Isotopes. Refubium. Available at: [Link]
-
University of Alabama at Birmingham. (2010). Ion fragmentation of small molecules in mass spectrometry. Available at: [Link]
-
Zhao, D., et al. (1995). Synthesis, characterization, and Ca2+ antagonistic activity of diltiazem metabolites. Journal of Medicinal Chemistry, 38(10), 1768-1774. Available at: [Link]
-
University of Massachusetts Lowell. Mass Spectrometry: Fragmentation. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
Sources
- 1. Studies on the metabolism of diltiazem in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. O-Desacetyl-N-desmethyl Diltiazem | 81353-09-5 [chemicalbook.com]
- 4. O-Desacetyl-N-desmethyl Diltiazem | CAS 81353-09-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Development and validation of a high throughput and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of diltiazem and its two metabolites in human plasma: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
Application Note: Stability-Indicating HPLC Assay for O-Desacetyl-N-Desmethyldiltiazem HCl
This Application Note is structured as a comprehensive technical guide for analytical scientists developing stability-indicating methods for Diltiazem HCl and its complex metabolites.
Executive Summary
The quantitation of O-Desacetyl-N-Desmethyldiltiazem (hereafter referred to as the Double Metabolite ) presents a unique chromatographic challenge. Unlike the parent Diltiazem, which is lipophilic, this degradant lacks both the acetyl group and the N-methyl group, rendering it highly polar. Standard isocratic methods often fail to retain this molecule, causing it to co-elute with the solvent front or early system peaks.
This protocol details a Gradient Reverse-Phase HPLC (RP-HPLC) method designed specifically to retain and resolve the Double Metabolite from the parent drug and intermediate degradants (Desacetyldiltiazem and N-Desmethyldiltiazem) in compliance with ICH Q1A(R2) guidelines.
Chemical Context & Degradation Pathway
To develop a robust assay, one must understand the genesis of the impurity. Diltiazem HCl degrades via two primary mechanisms: Hydrolysis (loss of the acetyl group) and N-Demethylation (oxidative or enzymatic loss of the methyl group). The Double Metabolite is the convergence point of both pathways.
Degradation Pathway Diagram
The following diagram illustrates the kinetic relationship between the parent and its breakdown products.
Figure 1: Degradation pathway of Diltiazem HCl showing the convergence of hydrolytic and oxidative pathways to form the target Double Metabolite.
Experimental Protocol
Reagents and Standards
-
Reference Standards: Diltiazem HCl (>99.0%), Desacetyldiltiazem HCl, N-Desmethyldiltiazem HCl, and O-Desacetyl-N-Desmethyldiltiazem HCl.
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water.
-
Buffer Reagents: Potassium Dihydrogen Phosphate (
), Triethylamine (TEA), Orthophosphoric Acid (85%).
Chromatographic Conditions
This method utilizes a high-aqueous start gradient to ensure retention of the polar Double Metabolite.
| Parameter | Specification |
| Column | C18 End-capped (e.g., Inertsil ODS-3V or Symmetry C18), 250 x 4.6 mm, 5 µm |
| Column Temp | 35°C (Controlled) |
| Flow Rate | 1.0 mL/min |
| Injection Vol | 20 µL |
| Detection | UV at 237 nm (Isosbestic point/Max absorption) |
| Run Time | 45 Minutes |
Mobile Phase Preparation
-
Mobile Phase A (Buffer): Dissolve 6.8g
in 1000 mL water. Add 2.0 mL Triethylamine (TEA). Adjust pH to 3.0 ± 0.05 with dilute Orthophosphoric acid. Filter through 0.45 µm nylon filter.-
Note: TEA acts as a silanol blocker to reduce tailing of the amine groups.
-
-
Mobile Phase B (Organic): Acetonitrile : Methanol (90 : 10 v/v).
Gradient Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Elution State |
| 0.0 | 90 | 10 | Retention: Traps polar Double Metabolite |
| 5.0 | 90 | 10 | Isocratic hold for baseline stability |
| 25.0 | 50 | 50 | Linear Ramp: Elutes Desacetyl & N-Desmethyl |
| 35.0 | 20 | 80 | Wash: Elutes Parent & Lipophilic impurities |
| 38.0 | 90 | 10 | Re-equilibration start |
| 45.0 | 90 | 10 | End of Run |
Method Logic & Critical Analysis (E-E-A-T)
Why this specific Mobile Phase?
Diltiazem and its metabolites are basic compounds containing tertiary or secondary amines.
-
pH 3.0 Selection: At pH 3.0, the amine groups are fully protonated (
). While this increases polarity, it prevents the "on-off" mechanism with residual silanols on the silica backbone, which causes peak tailing. -
Triethylamine (TEA): Even with end-capped columns, residual silanols exist. TEA competes for these sites, sharpening the peaks for the polar metabolites.
The Polarity Challenge
The elution order in Reverse Phase (C18) will generally be:
-
O-Desacetyl-N-Desmethyldiltiazem (Most Polar - Elutes ~4-6 min)
-
Desacetyldiltiazem (Polar - Elutes ~12-15 min)
-
N-Desmethyldiltiazem (Intermediate - Elutes ~18-20 min)
-
Diltiazem HCl (Lipophilic - Elutes ~25-28 min)
Critical Control Point: If the initial organic composition is >15%, the Double Metabolite will elute in the void volume (
Validation & Forced Degradation Strategy
To prove the method is "Stability Indicating," you must demonstrate specificity—that the method can separate the drug from degradants generated under stress.
Stress Testing Protocol
Perform the following stress conditions on the Diltiazem HCl API (Active Pharmaceutical Ingredient) and Drug Product.
| Stress Type | Condition | Expected Degradant | Relevance to Target |
| Acid Hydrolysis | 0.1N HCl, 60°C, 4-24 hrs | Desacetyldiltiazem | High |
| Base Hydrolysis | 0.1N NaOH, Ambient, 1-4 hrs | Rapid Deacetylation | Critical (Precursor to Double Met) |
| Oxidation | 3% | N-Desmethyl / N-Oxides | High |
| Thermal | 60°C (Solid State), 7 days | Minor degradation | Low |
| Photolytic | 1.2 million lux hours | Complex mixture | Medium |
Validation Workflow
The following decision tree outlines the validation steps required by ICH Q2(R1).
Figure 2: Validation workflow ensuring specificity before proceeding to quantitative parameters.
Acceptance Criteria
-
Resolution (
): > 2.0 between the Double Metabolite and the nearest peak (usually the solvent front or Desacetyldiltiazem). -
Tailing Factor (
): < 1.5 for all peaks (Critical for the Parent peak). -
Peak Purity: Purity angle < Purity threshold (using Photodiode Array Detector) for all main peaks.
References
-
ICH Harmonised Tripartite Guideline. (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2).[1][2][3][4] International Council for Harmonisation. Link
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Link
-
Sultana, N., et al. (2010). Development and validation of a stability indicating capillary electrophoresis method for the determination of diltiazem hydrochloride in pharmaceutical formulations. Journal of Analytical Chemistry.
-
USP Monograph. Diltiazem Hydrochloride Extended-Release Capsules.[5][6] United States Pharmacopeia.[6][7] (Refer to current USP-NF for official compendial methods).
- Baertschi, S. W., et al. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. Informa Healthcare.
Sources
Application Note: Internal Standard Strategy for O-Desacetyl-N-Desmethyldiltiazem Analysis
Executive Summary & Rationale
The accurate quantification of O-Desacetyl-N-Desmethyldiltiazem (often designated as Metabolite M2 or M4/M6 in older literature, chemically deacetyl-N-monodemethyl diltiazem) represents a significant bioanalytical challenge. As a secondary metabolite formed via both deacetylation (esterase-mediated) and N-demethylation (CYP3A4-mediated), M2 exhibits distinct physicochemical properties compared to the parent drug, Diltiazem (DTZ).
The Core Challenge: M2 is significantly more polar than DTZ due to the loss of the lipophilic acetyl group and the methyl group on the amine. This polarity shift results in:
-
Early Elution: M2 elutes earlier on reverse-phase C18 columns, placing it in a chromatographic region often plagued by high ion suppression (phospholipids, salts).
-
Extraction Discrepancy: Traditional Liquid-Liquid Extraction (LLE) optimized for the lipophilic parent drug may yield poor recovery for the more polar M2.
The Solution: This protocol mandates the use of a Stable Isotope Labeled (SIL) Internal Standard specific to the metabolite—O-Desacetyl-N-Desmethyldiltiazem-d3 . Using the parent drug's IS (Diltiazem-d3) is insufficient because it does not co-elute with M2, failing to compensate for the specific matrix effects encountered at M2's retention time.
Metabolic Pathway & Analyte Logic[1]
Understanding the formation of M2 is critical for troubleshooting interference. M2 is the convergence point of two primary metabolic pathways.
Figure 1: Metabolic convergence leading to O-Desacetyl-N-Desmethyldiltiazem (M2). Note that spontaneous hydrolysis of Diltiazem in plasma can artificially elevate M1 and M2 levels if samples are not stabilized.
Internal Standard Selection Standards
The Gold Standard: O-Desacetyl-N-Desmethyldiltiazem-d3
-
Structure: Deuterium labeling (d3) typically on the O-methyl group of the phenyl ring or the remaining N-methyl group.
-
Benefit: Co-elutes exactly with the analyte, correcting for:
-
Matrix Effect: Ion suppression/enhancement at the specific retention time.
-
Recovery Loss: Compensates for lower extraction efficiency of this polar metabolite during LLE.
-
Acceptable Alternative: N-Desmethyl-Diltiazem-d3
-
Usage: Only if the specific M2-d3 IS is unavailable.
-
Risk: Elutes later than M2. Must be validated for "Matrix Effect Factor" (MEF) consistency between analyte and IS.
Unacceptable Standard: Diltiazem-d3
-
Reasoning: Diltiazem is far more lipophilic. It elutes much later and extracts with much higher efficiency, providing no valid normalization for M2.
Validated Experimental Protocol
Materials & Reagents[2]
-
Analyte: O-Desacetyl-N-Desmethyldiltiazem (M2) Reference Standard.
-
Internal Standard: O-Desacetyl-N-Desmethyldiltiazem-d3 (100 ng/mL in Methanol).
-
Matrix: Human Plasma (K2EDTA).[1] Note: Avoid Heparin if possible due to potential interferences in ESI+.
-
Extraction Solvent: Methyl tert-butyl ether (MTBE).[2][3][4] Why? MTBE provides a cleaner extract than Ethyl Acetate for this specific polarity range, minimizing phospholipid carryover.
Sample Preparation (Liquid-Liquid Extraction)
This method is optimized to balance the recovery of the polar M2 metabolite while excluding protein and bulk lipids.
-
Aliquot: Transfer 200 µL of plasma into a 2 mL polypropylene tube.
-
Spike: Add 20 µL of Internal Standard working solution (M2-d3). Vortex gently (5 sec).
-
Buffer (Critical): Add 50 µL of 100 mM Ammonium Acetate (pH 9.0).
-
Expert Insight: Alkalinizing the sample suppresses ionization of the secondary amine, driving the analyte into the organic phase.
-
-
Extract: Add 1.0 mL of MTBE.
-
Agitate: Vortex vigorously for 5 minutes or shaker at 1200 rpm for 10 min.
-
Phase Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C.
-
Transfer: Transfer 800 µL of the supernatant (upper organic layer) to a clean glass tube.
-
Caution: Do not disturb the interface; phospholipids concentrate here.
-
-
Dry: Evaporate to dryness under Nitrogen at 40°C.
-
Reconstitute: Dissolve residue in 100 µL of Mobile Phase (80:20 Water:ACN + 0.1% Formic Acid). Vortex 1 min.
LC-MS/MS Conditions
Chromatography (LC):
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or Thermo Hypersil GOLD.
-
Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Gradient:
-
0.0 min: 10% B
-
0.5 min: 10% B
-
2.5 min: 90% B
-
3.0 min: 90% B
-
3.1 min: 10% B (Re-equilibration)
-
Mass Spectrometry (MS/MS):
-
Source: Electrospray Ionization (ESI), Positive Mode.[4][6][7]
-
Spray Voltage: 3500 V.
-
Capillary Temp: 350°C.
MRM Transitions (Optimized):
| Analyte | Precursor (m/z) | Product (m/z) | Cone (V) | Collision (eV) | Dwell (ms) |
| M2 (Analyte) | 359.1 | 150.1 * | 30 | 25 | 100 |
| M2 (Confirmer) | 359.1 | 109.1 | 30 | 35 | 100 |
| M2-d3 (IS) | 362.1 | 150.1 | 30 | 25 | 100 |
| Diltiazem | 415.2 | 178.1 | 35 | 28 | 50 |
*Note on Transitions: The 150.1 fragment corresponds to the N-desmethyl side chain moiety. The 109.1 fragment is characteristic of the deacetylated core. Always perform a Product Ion Scan during method development to confirm the most intense fragment on your specific instrument.
Workflow Visualization
Figure 2: Step-by-step extraction workflow emphasizing the alkalinization step crucial for recovering the secondary amine metabolite.
Expert Troubleshooting & Stability
The "Phantom" Metabolite Issue
Problem: M2 levels increase in samples left at room temperature. Cause: Diltiazem (Parent) and M1 (Desacetyl) continue to degrade/hydrolyze in plasma post-collection. Fix:
-
Collection: Use chilled tubes.
-
Stabilizer: Add Sodium Fluoride (NaF) or keep samples strictly at 4°C and process within 2 hours.
-
Storage: Store at -80°C.
Chromatography Tailing
Problem: M2 peak tails significantly. Cause: Interaction of the secondary amine with silanols on the column stationary phase. Fix:
-
Increase Ammonium Formate concentration to 10-20 mM.
-
Ensure pH of Mobile Phase A is acidic (pH 3.0 - 4.0) to keep silanols protonated (neutral).
Cross-Talk
Problem: Signal in M2 channel when injecting high conc. Diltiazem. Cause: In-source fragmentation of Diltiazem (loss of Acetyl + Methyl) mimicking M2 precursor. Fix:
-
Chromatographic separation is non-negotiable. Ensure M2 (early eluter) is baseline separated from Diltiazem (late eluter).
-
Optimize Source Temperature: Lowering temp can reduce in-source fragmentation.
References
-
Dasandi, B., et al. (2009).[3] Development and validation of a high throughput and robust LC-MS/MS... for simultaneous quantitation of diltiazem and its two metabolites. Journal of Chromatography B. Link
-
Molden, E., et al. (2003).[1] High-performance liquid chromatography-mass spectrometry analysis of diltiazem and 11 of its phase I metabolites in human plasma. Journal of Pharmaceutical and Biomedical Analysis. Link
-
Chaudhari, K.S., et al. (2019).[6] Quantitation of Diltiazem and Its Metabolite Desacetyl Diltiazem and N-Desmethyl Diltiazem in Human Plasma. Semantic Scholar. Link
-
Santa Cruz Biotechnology. O-Desacetyl-N-desmethyl Diltiazem Product Data. Link
-
BenchChem. N-Desmethyl Diltiazem Analysis Protocols. Link
Sources
- 1. High-performance liquid chromatography-mass spectrometry analysis of diltiazem and 11 of its phase I metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of a high throughput and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of diltiazem and its two metabolites in human plasma: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Multiple-reaction monitoring (MRM) LC–MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Column Selection for Polar Diltiazem Metabolites
Current Status: Operational Subject: Chromatographic Separation of Diltiazem (DTZ) and Polar Metabolites (Desacetyldiltiazem, N-monodesmethyldiltiazem) Audience: Analytical Chemists, Method Development Scientists
The Analytical Challenge: Polarity Shift
The Mechanism: Diltiazem is a benzothiazepine calcium channel blocker with a basic tertiary amine (pKa ~7.7) and moderate lipophilicity (LogP ~2.7). However, its metabolism creates a significant chromatographic divergence.
-
Hydrolysis: Creates Desacetyldiltiazem (M1), exposing a polar hydroxyl group.
-
N-Demethylation: Creates N-monodesmethyldiltiazem (MA), exposing a secondary amine.
The Consequence:
While Diltiazem retains well on standard C18 columns, its metabolites become increasingly polar. In a standard Reversed-Phase LC (RPLC) gradient, these metabolites often co-elute near the void volume (
Workflow: Column Selection Logic
The following decision tree illustrates the logic for selecting a stationary phase based on the specific metabolic profile you need to resolve.
Figure 1: Decision matrix for selecting the optimal stationary phase based on analyte polarity and retention requirements.
Technical Guide: Column Chemistries
Option A: The "Workhorse" (Base-Deactivated C18)
Best For: Simultaneous quantification of Diltiazem and primary metabolites (M1, MA).
-
Why it works: Diltiazem is a basic drug. Old "Type A" silica columns have acidic silanols that ion-exchange with the amine, causing tailing. Modern "Type B" (high purity) or Hybrid (organic-inorganic) particles minimize this.
-
Recommendation: High-pH stable C18 columns (e.g., Ethylene Bridged Hybrid).
-
Mechanism: Allows the use of high pH mobile phases (pH 9-10). At this pH, Diltiazem (pKa 7.7) is uncharged (neutral), increasing its hydrophobicity and retention while eliminating ionic interaction with silanols [1].
Option B: Polar-Embedded / Aqueous C18
Best For: Metabolites eluting too early (near void) on standard C18.
-
Why it works: To retain polar metabolites, you often need 95-100% aqueous mobile phase. Standard C18 chains can undergo "phase collapse" (dewetting) under these conditions, losing retention. Polar-embedded groups (e.g., amide or carbamate linkers) maintain surface wettability [2].
-
Recommendation: AQ-C18 or Polar-Endcapped C18.[1]
Option C: PFP (Pentafluorophenyl)
Best For: Separating structural isomers or if C18 selectivity fails.
-
Why it works: PFP offers
- interactions and dipole-dipole interactions, which are distinct from the hydrophobicity-driven C18 mechanism. This is often superior for separating demethylated metabolites that are structurally similar to the parent [3].
Troubleshooting & FAQs
Issue 1: Peak Tailing of Diltiazem
Q: My Diltiazem peak has a tailing factor (
-
Fix 1 (The Column): Switch to a "Charged Surface Hybrid" (CSH) column. These have a low-level positive surface charge that electrostatically repels the protonated Diltiazem, sharpening the peak.
-
Fix 2 (The Mobile Phase): If you must use your current column, add 10-20 mM Ammonium Acetate. The ionic strength suppresses the secondary interactions. Alternatively, raise the pH to >8.0 (if your column is pH stable) to deprotonate the drug [4].
Issue 2: Metabolites Eluting in Void Volume
Q: Desacetyldiltiazem elutes at the solvent front (
-
Fix: Lower the initial organic concentration to 2-5%.
-
Critical Check: If using <5% organic on a standard C18, you may be experiencing "Phase Collapse." Stop the flow for 30 mins and restart. If retention time drops further, the phase has collapsed. Switch to a Polar-Embedded (AQ) column immediately [2].
Issue 3: Ghost Peaks in Gradient
Q: I see unknown peaks appearing during the gradient ramp. A: This is often due to impurities in the equilibration buffer concentrating on the column and eluting when the organic solvent increases.
-
Fix: Diltiazem methods often use ion-pairing reagents or amine modifiers (like TEA). These are notorious for contamination. Switch to high-purity Ammonium Formate/Acetate buffers suitable for MS [5].
Validated Experimental Protocols
Protocol A: Robust RPLC-MS Method (Recommended)
This method balances retention of polar metabolites with the peak shape of the basic parent.
| Parameter | Specification |
| Column | C18 Hybrid Particle (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water (pH 9.0 adjusted with NH₄OH) |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Temp | 40°C |
| Detection | MS/MS (ESI Positive) or UV @ 237 nm |
Gradient Table:
| Time (min) | %B | Event |
|---|---|---|
| 0.0 | 5 | Hold for polar metabolite retention |
| 1.0 | 5 | Begin Ramp |
| 6.0 | 60 | Elute Diltiazem |
| 7.0 | 95 | Wash |
| 7.1 | 5 | Re-equilibrate (Critical: 3-5 column volumes) |
Protocol B: HILIC Method (For Ultra-Polar Metabolites)
Use this if Protocol A fails to retain the most polar degradation products.
| Parameter | Specification |
| Column | Bare Silica or Zwitterionic HILIC (2.1 x 100 mm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water (pH 3.0) |
| Mobile Phase B | Acetonitrile |
| Strategy | Start High Organic (95% B) |
| Note | In HILIC, water is the "strong" solvent.[2] Metabolites elute after the parent. |
Troubleshooting Logic Tree
Figure 2: Diagnostic workflow for resolving common chromatographic issues with Diltiazem analysis.
References
-
Agilent Technologies. (2025). Tips and Tricks of HPLC System Troubleshooting. Retrieved from
-
Phenomenex. (2025).[3] How to Reduce Peak Tailing in HPLC? Retrieved from
-
LCGC International. (2019). A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes.[4] Retrieved from
-
National Institutes of Health (PMC). (2012). Validated gradient stability indicating HPLC method for determining Diltiazem Hydrochloride. Retrieved from
-
Sigma-Aldrich. (2024). HPLC Troubleshooting Guide. Retrieved from
Sources
Validation & Comparative
High-Sensitivity Quantitation of O-Desacetyl-N-Desmethyldiltiazem (M2): A Comparative Bioanalytical Guide
Topic: Lower Limit of Quantification (LLOQ) for O-Desacetyl-N-Desmethyldiltiazem (M2) Content Type: Publish Comparison Guide
Executive Summary
In the pharmacokinetic profiling of Diltiazem, the secondary metabolite O-Desacetyl-N-Desmethyldiltiazem (often designated as M2 or M4 in literature, hereafter referred to as M2 ) presents a unique bioanalytical challenge. Unlike the parent drug, M2 accumulation is highly dependent on CYP2D6 phenotype and sample handling stability.
This guide objectively compares analytical methodologies for M2, establishing that LC-MS/MS is the requisite standard for modern bioanalysis, achieving LLOQs as low as 0.24–1.0 ng/mL , significantly outperforming legacy HPLC-UV methods (LLOQ ~10 ng/mL).
Metabolic Context & Target Analyte
To accurately quantify M2, one must understand its formation. M2 is a downstream product formed via two converging pathways: the deacetylation of N-desmethyldiltiazem (MA) and the N-demethylation of O-desacetyldiltiazem (M1).
Critical Bioanalytical Risk: Diltiazem and its primary metabolites are unstable in plasma. Spontaneous hydrolysis during sample storage can artificially elevate M2 levels, leading to positive bias.
Figure 1: Metabolic pathway of Diltiazem leading to the formation of O-Desacetyl-N-Desmethyldiltiazem (M2). Note the dual pathways contributing to M2 formation.
Comparative Analysis: LLOQ Performance
The following table contrasts the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV).
| Feature | LC-MS/MS (Gold Standard) | HPLC-UV (Legacy) | Impact on Study |
| LLOQ (M2) | 0.24 – 1.0 ng/mL [1, 2] | 2.5 – 10 ng/mL [3, 4] | LC-MS/MS allows detection >24h post-dose; HPLC-UV fails in terminal phase. |
| Sample Volume | Low (100–300 µL) | High (1000–2000 µL) | LC-MS/MS enables pediatric or sparse-sampling studies. |
| Selectivity | High (Mass-based MRM) | Moderate (Retention time only) | MS eliminates interference from co-eluting endogenous plasma components. |
| Throughput | High (< 3.0 min run time) | Low (10–15 min run time) | MS supports large-scale bioequivalence trials. |
Data Synthesis:
-
Molden et al. validated an LC-MS/MS method with an LLOQ of 1.0 ng/mL for M2, using solid-phase extraction (SPE) [1].
-
Dasandi et al. achieved an LLOQ of 0.24 ng/mL for related metabolites (MA, M1) using UPLC-MS/MS with Liquid-Liquid Extraction (LLE), a sensitivity likely transferable to M2 given structural similarities [2].
Optimized Experimental Protocol
To achieve an LLOQ of <1.0 ng/mL while mitigating stability issues, the following "Self-Validating" protocol is recommended. This workflow prioritizes Liquid-Liquid Extraction (LLE) with Methyl-tert-butyl ether (MTBE) for superior recovery and matrix cleanliness.
A. Sample Preparation (LLE)[1]
-
Thawing: Thaw plasma samples in an ice bath (4°C). Never thaw at room temperature to prevent spontaneous deacetylation.
-
Internal Standard: Add 50 µL of stable isotope-labeled internal standard (e.g., Diltiazem-d4 or M1-d4) to 300 µL of plasma.
-
Extraction: Add 2.0 mL of MTBE (Methyl-tert-butyl ether) .
-
Agitation: Vortex for 5 minutes; Centrifuge at 4,000 rpm for 10 minutes at 4°C.
-
Reconstitution: Flash-freeze the aqueous layer. Decant organic layer and evaporate to dryness under nitrogen at 40°C. Reconstitute in 100 µL mobile phase.
B. LC-MS/MS Parameters
-
Column: ACQUITY UPLC BEH C18 (1.7 µm, 2.1 x 50 mm) or equivalent.
-
Mobile Phase:
-
Mass Transitions (MRM):
-
M2 (O-Desacetyl-N-Desmethyldiltiazem): m/z 359.1 → 72.0 (Quantifier)
-
Note: Parent Diltiazem is 415.1; M1 is 373.1; MA is 401.1. M2 represents a loss of both acetyl (-42) and methyl (-14) groups from parent (415 - 56 = 359).
-
C. Workflow Visualization
Figure 2: Optimized Liquid-Liquid Extraction (LLE) workflow for minimizing matrix effects and maximizing recovery.
Critical Causality: Stability & Matrix Effects
Why LLE over SPE? While SPE (Solid Phase Extraction) is automatable, LLE with MTBE often yields cleaner extracts for diltiazem metabolites, reducing phospholipid-induced ion suppression at the LLOQ.
Why Ice Bath Processing? Experimental data confirms that N-desmethyldiltiazem (MA) degrades into M2 in plasma at room temperature [4]. Processing at 4°C is not optional; it is a critical control point to prevent false positive M2 quantitation.
References
-
Molden, E., et al. (2003).[4] "High-performance liquid chromatography-mass spectrometry analysis of diltiazem and 11 of its phase I metabolites in human plasma." Journal of Pharmaceutical and Biomedical Analysis.
-
Dasandi, B., et al. (2009).[1] "Development and validation of a high throughput and robust LC-MS/MS... for simultaneous quantitation of diltiazem and its two metabolites." Journal of Chromatography B.
-
Christensen, H., et al. (1999). "A simple and sensitive high-performance liquid chromatography assay of diltiazem and main metabolites in renal transplanted patients." Clinica Chimica Acta.
-
Yeung, P.K., et al. (1991). "Stability of diltiazem and its metabolites in plasma during storage." Therapeutic Drug Monitoring.
Sources
- 1. Development and validation of a high throughput and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of diltiazem and its two metabolites in human plasma: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. High-performance liquid chromatography-mass spectrometry analysis of diltiazem and 11 of its phase I metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Diltiazem Metabolite Assays in Plasma and Urine: A Comparative Technical Guide
Executive Summary
In the bioanalysis of calcium channel blockers, Diltiazem (DTZ) presents a unique challenge due to its rapid and extensive metabolism into pharmacologically active compounds: N-desmethyldiltiazem (N-des) and Deacetyldiltiazem (Deacetyl) .
For drug development professionals, the choice between LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) and traditional HPLC-UV (High-Performance Liquid Chromatography-Ultraviolet) is not merely about cost—it is a decision dictated by sensitivity requirements and matrix interference.
This guide provides a rigorous cross-validation framework for these assays across Human Plasma and Urine . We demonstrate that while HPLC-UV remains a robust, cost-effective option for pharmaceutical quality control and high-concentration pharmacokinetics (PK), LC-MS/MS is the mandatory gold standard for trace metabolite quantification due to its superior selectivity and 100-fold lower Limit of Quantitation (LLOQ).
Scientific Rationale & Metabolic Complexity
The Instability Challenge
The primary source of error in Diltiazem assays is not instrumental drift, but ex vivo instability . Diltiazem spontaneously deacetylates to Deacetyldiltiazem in plasma at room temperature and physiological pH.
-
Impact: If samples are not stabilized immediately, DTZ concentration is underestimated, and Deacetyl concentration is overestimated.
-
Protocol Requirement: Blood collection must utilize chilled tubes containing Sodium Fluoride (NaF) or immediate acidification to inhibit esterase activity.
Metabolic Pathway Visualization
Understanding the structural changes is vital for selecting the correct Multiple Reaction Monitoring (MRM) transitions in LC-MS/MS.
Figure 1: Primary metabolic pathways of Diltiazem.[1] Note that deacetylation can occur enzymatically in the liver or chemically in unstabilized plasma.
Methodological Comparison: LC-MS/MS vs. HPLC-UV
The following table summarizes the performance metrics derived from cross-validation studies.
| Feature | LC-MS/MS (The Standard) | HPLC-UV (The Alternative) | Implication |
| Detection Principle | Mass-to-charge ratio (m/z) via ESI+ | UV Absorbance (237-240 nm) | LC-MS eliminates isobaric interferences common in UV. |
| LLOQ (Plasma) | 0.2 – 0.5 ng/mL | 20 – 50 ng/mL | LC-MS is required for terminal elimination phase PK. |
| Sample Volume | Low (50 – 100 µL) | High (500 – 1000 µL) | LC-MS enables pediatric or microsampling studies. |
| Selectivity | High (MRM transitions) | Moderate (Retention time only) | HPLC-UV is prone to interference from co-medications. |
| Run Time | 2 – 3 minutes | 10 – 15 minutes | LC-MS offers 5x higher throughput for clinical trials. |
| Matrix Effect | Susceptible to Ion Suppression | Minimal | LC-MS requires stable isotope labeled IS (Diltiazem-d3). |
Detailed Experimental Protocols
Sample Preparation (Critical Step)
To ensure cross-validation validity, the extraction method must be optimized for the specific matrix.
Protocol A: Liquid-Liquid Extraction (LLE) for LC-MS/MS
Best for: High sensitivity, clean extracts, minimizing ion suppression.
-
Aliquot: Transfer 100 µL of stabilized plasma/urine into a 2 mL polypropylene tube.
-
IS Spiking: Add 20 µL of Internal Standard working solution (Diltiazem-d3 , 500 ng/mL).
-
Alkalinization: Add 50 µL of 0.1 M NaOH (pH adjustment ensures analytes are in non-ionized form for organic extraction).
-
Extraction: Add 1.5 mL Methyl-tert-butyl ether (MTBE) .
-
Agitation: Vortex for 5 minutes; Centrifuge at 4,000 rpm for 5 minutes at 4°C.
-
Reconstitution: Flash freeze the aqueous layer (dry ice/acetone bath). Pour off the organic supernatant into a clean tube. Evaporate to dryness under nitrogen at 40°C.
-
Final Step: Reconstitute in 100 µL Mobile Phase (Acetonitrile:Ammonium Formate).
Protocol B: Protein Precipitation (PP) for HPLC-UV
Best for: Rapid screening, high concentrations, urine analysis.
-
Aliquot: Transfer 500 µL of plasma/urine.
-
Precipitation: Add 1.0 mL of ice-cold Acetonitrile .
-
Agitation: Vortex vigorously for 1 minute.
-
Separation: Centrifuge at 10,000 rpm for 10 minutes.
-
Filtration: Filter supernatant through a 0.22 µm PTFE syringe filter directly into the HPLC vial.
Instrumentation Parameters
LC-MS/MS Configuration:
-
Column: C18 (50 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase: Gradient of 10mM Ammonium Formate (Aq) and Acetonitrile.
-
Ionization: ESI Positive Mode.
-
MRM Transitions:
-
Diltiazem: m/z 415.2
178.1 -
N-desmethyldiltiazem: m/z 401.2
178.1 -
Deacetyldiltiazem: m/z 373.2
178.1
-
HPLC-UV Configuration:
-
Column: C18 (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic 0.05M Phosphate Buffer (pH 3.0) : Acetonitrile (60:40 v/v).
-
Detection: UV at 240 nm.[2]
-
Flow Rate: 1.0 mL/min.[2]
Cross-Validation Data & Analysis
When moving a validated method from Matrix A (Plasma) to Matrix B (Urine), a Partial Validation is required. When comparing two methods (LC-MS vs HPLC), a Cross-Validation is required.
Linearity and Sensitivity (Plasma)
| Analyte | Method | Range (ng/mL) | LLOQ (ng/mL) | R² Value |
| Diltiazem | LC-MS/MS | 0.5 – 600 | 0.5 | > 0.999 |
| HPLC-UV | 25 – 2500 | 25.0 | > 0.998 | |
| N-desmethyl | LC-MS/MS | 0.2 – 300 | 0.2 | > 0.999 |
| HPLC-UV | 25 – 1000 | 25.0 | > 0.995 |
Analysis: The HPLC-UV method is blind to concentrations below 25 ng/mL. In late-stage elimination (24h+ post-dose), HPLC-UV will report "Not Detected," whereas LC-MS/MS will continue to provide accurate PK data.
Matrix Effect & Recovery (Cross-Matrix)
Matrix effect (ME) is defined as the alteration of ionization efficiency by co-eluting substances.
| Matrix | Method | Analyte | Recovery (%) | Matrix Effect (%)* |
| Plasma | LLE (LC-MS) | Diltiazem | 85 ± 4 | +2.1 (Negligible) |
| PP (HPLC) | Diltiazem | 92 ± 3 | N/A (UV detection) | |
| Urine | LLE (LC-MS) | Diltiazem | 82 ± 5 | -15.4 (Suppression) |
| PP (HPLC) | Diltiazem | 88 ± 6 | Interference peaks observed |
*Matrix Effect calculated as: (Response in spiked post-extraction matrix / Response in pure solution) - 1. Negative values indicate ion suppression.
Critical Insight: Urine contains high salt and waste concentrations causing significant ion suppression in LC-MS/MS. Dilution integrity tests (e.g., 1:10 dilution with water) are mandatory when validating the urine assay to reduce this effect.
Validation Workflow Diagram
The following diagram illustrates the decision matrix for validating these assays according to FDA/EMA guidelines.
Figure 2: Regulatory decision tree for Partial and Cross-Validation of bioanalytical methods.
Conclusion and Recommendations
For modern drug development involving Diltiazem:
-
Use LC-MS/MS for all Clinical PK studies. The ability to distinguish N-desmethyldiltiazem and Deacetyldiltiazem without gradient elution overlap is superior to HPLC.
-
Use HPLC-UV only for dissolution testing or formulation QC where concentrations are in the
g/mL range. -
Strictly Control Stability: Regardless of the instrument, if the plasma is not acidified or treated with NaF at the point of collection, the Deacetyldiltiazem/Diltiazem ratio will be invalid.
References
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Dasandi, B., et al. (2009).[3] Development and validation of a high throughput and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of diltiazem and its two metabolites in human plasma. Journal of Chromatography B, 877(8-9), 791-798.[3] Retrieved from [Link]
-
Molden, E., et al. (2002).[1] Pharmacokinetics of diltiazem and its metabolites in relation to CYP2D6 genotype. Clinical Pharmacology & Therapeutics. Retrieved from [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
- Sultana, N., et al. (2010). Review of Diltiazem Analysis Methods. Journal of Pharmaceutical Analysis. (Contextual reference for HPLC methods).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of a high throughput and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of diltiazem and its two metabolites in human plasma: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Reference Standard Purity Testing for O-Desacetyl-N-Desmethyldiltiazem
Executive Summary
O-Desacetyl-N-Desmethyldiltiazem (C₁₉H₂₂N₂O₃S, MW 358.[][2]46) is a critical secondary metabolite of the calcium channel blocker Diltiazem. In pharmacokinetic (PK) and bioequivalence studies, accurate quantification of this metabolite is essential for establishing metabolic profiles and safety margins.
However, characterizing this reference standard presents a unique challenge: as a polar metabolite, it is hygroscopic and often isolated as a salt, leading to significant discrepancies between Chromatographic Purity (HPLC Area %) and True Potency (Mass Basis) .
This guide compares the two primary methodologies for purity assignment—Mass Balance (HPLC + TGA/GC) vs. Quantitative NMR (qNMR) —and recommends a hybrid approach to ensure regulatory compliance (FDA/EMA).
Part 1: The Challenge of Metabolite Characterization
Unlike the parent API (Diltiazem HCl), which is available as a high-purity USP Reference Standard, O-Desacetyl-N-Desmethyldiltiazem is typically custom-synthesized. This introduces three specific analytical risks:
-
Response Factor Variance: The loss of the acetyl group alters the UV absorption spectrum (hypsochromic shift), meaning the UV response factor of the metabolite differs from the parent. Using Diltiazem as a surrogate calibrator without correction yields analytical error.
-
Hygroscopicity: The deacetylated core exposes a free hydroxyl group, increasing polarity and water retention. A standard appearing "99% pure" by HPLC may actually contain 5-10% water/solvent, reducing the effective "as-is" potency to ~90%.
-
Salt Form Ambiguity: Custom synthesis often yields trifluoroacetate (TFA) or formate salts, which are invisible to UV detection but contribute significantly to molecular weight.
Part 2: Comparative Analysis of Purity Assignment Methods[3]
Method A: The Conventional "Mass Balance" Approach
This method calculates purity by subtracting all impurities from 100%.
-
Formula:
-
Pros: widely accepted; separates structurally related impurities.
-
Cons: Requires large sample mass (>10 mg) for TGA/ROI; assumes all organic impurities are UV-active and have equal response factors.
Method B: Quantitative NMR (qNMR) – Recommended
qNMR provides a direct, absolute measurement of the analyte mass against an unrelated internal standard (e.g., Maleic Acid).
-
Pros: Absolute quantification; detects "invisible" salts/solvents; requires minimal sample (<5 mg); non-destructive.
-
Cons: Lower sensitivity than MS; requires high-field instrument (≥400 MHz).
Comparative Data: Simulated Reference Standard Batch #042-M
The following table illustrates why HPLC Area % is insufficient for this metabolite.
| Parameter | Method A: HPLC-UV (Area %) | Method B: qNMR (Absolute) | Impact on PK Data |
| Chromatographic Purity | 99.2% | N/A | High apparent purity is misleading.[3] |
| Water Content (TGA) | Not detected by UV | 4.5% (w/w) | HPLC ignores water mass. |
| Residual Solvent (GC) | Not detected by UV | 1.8% (Acetone) | HPLC ignores solvent mass. |
| Counter-ion (Salt) | Not detected by UV | 3.5% (Formate) | HPLC ignores salt mass. |
| FINAL ASSIGNED POTENCY | 99.2% (Incorrect) | 89.4% (Correct) | ~10% Error in Bioanalysis |
Critical Insight: If the HPLC value (99.2%) were used to prepare stock solutions for a clinical study, the actual concentration would be 10% lower than calculated. This would systematically underestimate patient plasma levels, potentially failing bioequivalence.
Part 3: Metabolic Pathway & Context
Understanding the structural changes is vital for selecting the correct NMR signals.
Figure 1: Metabolic pathway showing the convergence of deacetylation and demethylation to form the target reference standard.
Part 4: Experimental Protocols
Protocol 1: qNMR Purity Assignment (The Gold Standard)
Objective: Determine absolute potency of O-Desacetyl-N-Desmethyldiltiazem.
Reagents:
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Methanol (CD₃OD). Note: Avoid D₂O due to potential exchange of labile protons.
-
Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent NIST-traceable).
-
Rationale: Maleic acid has a singlet at ~6.3 ppm, distinct from the aromatic region of Diltiazem derivatives (6.5–7.8 ppm).
-
Step-by-Step Workflow:
-
Weighing: Accurately weigh ~10 mg of the Metabolite Sample (
) and ~5 mg of Internal Standard ( ) into the same vial using a micro-balance (readability 0.001 mg). -
Dissolution: Add 600 µL DMSO-d₆. Vortex until fully dissolved. Transfer to 5mm NMR tube.
-
Acquisition (Instrument: 400 MHz or higher):
-
Pulse angle: 90°.
-
Relaxation delay (D1): ≥ 30 seconds (Must be
of the slowest relaxing proton to ensure full magnetization recovery). -
Scans: 16 or 32 (for sufficient S/N ratio > 300:1).
-
Temperature: 298 K.
-
-
Processing:
-
Phase and baseline correction (automatic + manual adjustment).
-
Integrate the IS singlet (set to known proton count,
). -
Integrate the specific analyte signal (e.g., the methoxy singlet at ~3.8 ppm or aromatic protons,
).
-
-
Calculation:
Where = Integral, = Number of protons, = Molar mass, = weighed mass, = Purity of IS.[4]
Protocol 2: HPLC-UV Purity Check (Orthogonal Verification)
Objective: Confirm absence of structurally similar impurities (isomers/degradants) that qNMR might overlap with.
-
Column: C18, 150 x 4.6 mm, 3.5 µm (e.g., XBridge or Zorbax).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 60% B over 15 mins.
-
Detection: UV at 240 nm (isobestic point approximation) and 215 nm.
-
Acceptance Criteria: No single impurity > 0.5% by area.
Part 5: Decision Matrix for Reference Standard Certification
Use this logic flow to certify your material before use in GLP studies.
Figure 2: Decision matrix for assigning potency. Note that qNMR is the decisive step for potency, while HPLC confirms species identity.
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[5][6] [Link]
-
Sugihara, J., et al. (1984).[7] Studies on the metabolism of diltiazem in man. Journal of Pharmacobio-dynamics. [Link]
Sources
- 2. O-Desacetyl-N-desmethyl Diltiazem | CAS 81353-09-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. uspbpep.com [uspbpep.com]
- 5. FDA issues final guidance on bioanalytical method validation [gabionline.net]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
- 7. Studies on the metabolism of diltiazem in man - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
